Hpk1-IN-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H33N7O3 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(9S)-9-(hydroxymethyl)-6-[1-(2-hydroxy-2-methylpropyl)pyrazol-4-yl]-16-oxa-2,4,8,26-tetrazatetracyclo[19.3.1.13,7.010,15]hexacosa-1(25),3,5,7(26),10,12,14,21,23-nonaene-22-carbonitrile |
InChI |
InChI=1S/C30H33N7O3/c1-30(2,39)19-37-17-22(15-33-37)25-16-32-29-34-23-11-10-21(14-31)20(13-23)7-5-6-12-40-27-9-4-3-8-24(27)26(18-38)35-28(25)36-29/h3-4,8-11,13,15-17,26,38-39H,5-7,12,18-19H2,1-2H3,(H2,32,34,35,36)/t26-/m1/s1 |
InChI Key |
DSSNAGYVGTYAGH-AREMUKBSSA-N |
Isomeric SMILES |
CC(C)(CN1C=C(C=N1)C2=CN=C3NC4=CC(=C(C=C4)C#N)CCCCOC5=CC=CC=C5[C@H](NC2=N3)CO)O |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)C2=CN=C3NC4=CC(=C(C=C4)C#N)CCCCOC5=CC=CC=C5C(NC2=N3)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-31 Mechanism of Action in T-cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical intracellular negative regulator of T-cell activation. As a key immune checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology, aiming to unleash the full potential of T-cells to recognize and eliminate malignant cells. This technical guide provides an in-depth overview of the mechanism of action of HPK1 inhibitors, with a specific focus on the conceptual framework surrounding compounds like Hpk1-IN-31, in T-lymphocytes. While specific quantitative data for this compound is not extensively available in the public domain, this document will utilize representative data from other well-characterized HPK1 inhibitors to illustrate the core principles and therapeutic potential of targeting this pathway.
The Role of HPK1 in T-cell Signaling: A Negative Feedback Loop
Upon engagement of the T-cell receptor (TCR) with its cognate antigen presented by antigen-presenting cells (APCs), a complex signaling cascade is initiated, leading to T-cell activation, proliferation, and the execution of effector functions. HPK1 plays a pivotal role in dampening this signal, acting as a crucial negative feedback regulator.[1][2][3]
The canonical HPK1 signaling pathway in T-cells unfolds as follows:
-
TCR Activation and HPK1 Recruitment: Following TCR stimulation, HPK1 is recruited to the immunological synapse where it becomes activated through autophosphorylation and transphosphorylation.[1][2]
-
SLP-76 Phosphorylation: Activated HPK1 then phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue (pSLP-76).
-
14-3-3 Protein Recruitment: This phosphorylation event creates a docking site for the 14-3-3 family of scaffold proteins.
-
Signalosome Destabilization and Degradation: The binding of 14-3-3 proteins to pSLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76. This disrupts the integrity of the TCR signaling complex.
-
Attenuation of Downstream Signaling: The degradation of SLP-76 curtails downstream signaling pathways, including the activation of phospholipase C gamma 1 (PLCγ1) and the extracellular signal-regulated kinase (ERK), ultimately leading to diminished T-cell activation and cytokine production.
This compound Mechanism of Action: Releasing the Brakes on T-cell Activation
This compound, as a representative small molecule inhibitor of HPK1, is designed to be an ATP-competitive inhibitor that binds to the kinase domain of HPK1, thereby blocking its catalytic activity. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, effectively disrupting the negative feedback loop on TCR signaling.
The primary consequences of HPK1 inhibition by this compound in T-cells are:
-
Sustained TCR Signaling: By preventing the degradation of SLP-76, HPK1 inhibitors stabilize the TCR signaling complex, leading to more robust and prolonged downstream signaling.
-
Enhanced Cytokine Production: Inhibition of HPK1 results in a significant increase in the secretion of key pro-inflammatory and effector cytokines, most notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
-
Increased T-cell Proliferation and Effector Function: The augmented signaling and cytokine milieu leads to enhanced proliferation of both CD4+ and CD8+ T-cells and bolsters the cytotoxic activity of CD8+ T-cells against target cells.
Quantitative Data on HPK1 Inhibitor Activity
While specific data for this compound is limited, the following tables summarize representative quantitative data for other potent and selective HPK1 inhibitors, demonstrating their biochemical and cellular activities.
Table 1: Biochemical Potency of Representative HPK1 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| Compound [I] (EMD Serono) | Biochemical | 0.2 | |
| XHS | Biochemical | 2.6 | |
| KHK-6 | Biochemical | 20 | |
| ISR-05 | Biochemical | 24,200 | |
| ISR-03 | Biochemical | 43,900 |
Table 2: Cellular Activity of Representative HPK1 Inhibitors
| Compound | Cell Line | Assay | Endpoint | IC50/EC50 (nM) | Reference |
| Compound [I] (EMD Serono) | Jurkat | pSLP-76 | Inhibition | 3 | |
| Compound [I] (EMD Serono) | Primary T-cells | IL-2 Secretion | Induction | 1.5 (EC50) | |
| Compound 2 | Jurkat | pSLP-76 | Inhibition | ~20 | |
| Compound 1 | Jurkat | pSLP-76 | Inhibition | 120 | |
| XHS | Human PBMC | pSLP-76 | Inhibition | 600 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of HPK1 inhibitors like this compound.
SLP-76 Phosphorylation Assay (Western Blot)
Objective: To measure the inhibition of HPK1-mediated SLP-76 phosphorylation at Serine 376 in T-cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells or primary human T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-incubate cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies (e.g., Dynabeads or plate-bound) for 15-30 minutes to induce TCR signaling.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-SLP-76 (Ser376) overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total SLP-76 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Cytokine Release Assay (ELISA)
Objective: To quantify the effect of this compound on the secretion of key cytokines (e.g., IL-2, IFN-γ) from activated T-cells.
Methodology:
-
Cell Isolation and Culture:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells from healthy donors.
-
-
Treatment and Stimulation:
-
Plate cells and pre-treat with a dose range of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with anti-CD3/CD28 antibodies.
-
-
Supernatant Collection:
-
After 24-72 hours of incubation, collect the cell culture supernatants by centrifugation.
-
-
Cytokine Quantification:
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
T-cell Proliferation Assay (CFSE Dilution)
Objective: To assess the impact of this compound on the proliferative capacity of T-cells.
Methodology:
-
Cell Labeling:
-
Label isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM.
-
Quench the staining reaction with cold complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Wash and resuspend CFSE-labeled cells.
-
Plate the cells and add serial dilutions of this compound or vehicle control.
-
-
Stimulation:
-
Activate the T-cells with anti-CD3/CD28 beads or plate-bound antibodies.
-
Incubate for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE signal, allowing for the quantification of proliferation.
-
Mandatory Visualizations
Conclusion
This compound and other small molecule inhibitors of HPK1 represent a promising therapeutic strategy to enhance T-cell-mediated anti-tumor immunity. By targeting a key intracellular immune checkpoint, these inhibitors effectively remove a critical brake on T-cell activation. The core mechanism of action involves the prevention of SLP-76 phosphorylation and subsequent degradation, leading to sustained TCR signaling, augmented cytokine production, and enhanced T-cell proliferation and effector function. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and preclinical development of this important class of immuno-oncology agents. Further research will be crucial to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into effective cancer therapies.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Structure and Synthesis of Hpk1-IN-31
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the structure, synthesis, and biological evaluation of Hpk1-IN-31, a potent and orally active macrocyclic inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and medicinal chemistry.
Introduction to HPK1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, thereby dampening immune responses.[1][2] This role in attenuating immune cell activation has positioned HPK1 as a compelling therapeutic target in immuno-oncology.[1] By inhibiting HPK1, it is possible to enhance the body's anti-tumor immune response.
This compound, also referred to as compound 5i, is a novel macrocyclic inhibitor of HPK1. Its macrocyclic structure contributes to its high potency and selectivity. This inhibitor has demonstrated significant potential in preclinical studies, including synergistic effects with anti-PD-1 checkpoint inhibitors in mouse tumor models.
Chemical Structure and Properties
This compound is characterized by a complex macrocyclic architecture. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonym | compound 5i | |
| Molecular Formula | C30H33N7O3 | MedChemExpress |
| Molecular Weight | 539.63 g/mol | MedChemExpress |
| Appearance | White solid | |
| Chemical Structure | MedChemExpress |
Synthesis of this compound (compound 5i)
The synthesis of this compound is a multi-step process involving the preparation of key intermediates and a final macrocyclization step. The detailed experimental protocol is adapted from the supplementary information of Wang, M.-S., et al. (2023). J. Med. Chem., 66(1), 611–626.
Synthesis of Intermediate 7a: tert-butyl (4-cyano-3-(3-hydroxypropyl)phenyl)carbamate
A detailed, step-by-step synthesis for a precursor to intermediate 7a is provided in the supplementary information. The final step to yield 7a is as follows:
To a solution of tert-butyl (E)-(4-cyano-3-(3-hydroxyprop-1-en-1-yl)phenyl)carbamate (3.2 g, 11.8 mmol) in methanol (100 mL) was added 10% Palladium on activated carbon (640.0 mg), wetted with ca. 55% water. The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The reaction mixture was then filtered, and the filtrate was concentrated to yield tert-butyl (4-cyano-3-(3-hydroxypropyl)phenyl)carbamate (7a) as a white solid (3.1 g, 95.6% yield).
General Synthetic Scheme
The overall synthetic route described in the source publication involves the coupling of advanced intermediates, followed by deprotection and a final macrocyclization reaction to yield this compound. The process is complex and requires careful control of reaction conditions. Researchers should refer to the primary publication for the complete, unabridged synthetic protocol.
Quantitative Biological Data
This compound has been evaluated in a variety of biochemical and cellular assays to determine its potency, selectivity, and pharmacokinetic properties. The following table summarizes the key quantitative data.
| Parameter | Value | Description | Source |
| HPK1 IC50 | 0.8 nM | In vitro half-maximal inhibitory concentration against HPK1. | |
| GLK IC50 | 81.0 nM | In vitro half-maximal inhibitory concentration against Germinal Center Kinase (GLK). | |
| Selectivity (GLK/HPK1) | 101.3-fold | Ratio of GLK IC50 to HPK1 IC50, indicating selectivity for HPK1. | |
| pSLP-76 IC50 | 27.92 nM | Cellular half-maximal inhibitory concentration for the suppression of SLP-76 phosphorylation. | |
| Oral Bioavailability (Mouse) | 27% | The fraction of the administered dose that reaches systemic circulation. | |
| Oral Bioavailability (Beagle) | 49% | The fraction of the administered dose that reaches systemic circulation. | |
| Metabolic Stability (Human Liver Microsomes) | T1/2 > 186.4 min | Half-life in human liver microsomes, indicating metabolic stability. |
Signaling Pathway and Experimental Workflow
HPK1 Signaling Pathway
HPK1 acts as a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and, once activated, phosphorylates the adaptor protein SLP-76. This phosphorylation leads to the degradation of SLP-76, thereby attenuating the T-cell activation signal. This compound inhibits the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thus promoting a sustained T-cell response.
Caption: HPK1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow: In Vitro HPK1 Kinase Inhibition Assay
The potency of this compound against its target is determined using an in vitro kinase assay. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay. The general workflow for such an assay is depicted below.
Caption: A generalized workflow for an in vitro HPK1 kinase inhibition assay.
Detailed Experimental Protocols
In Vitro HPK1 Kinase Inhibition Assay (General Protocol)
This protocol is a generalized representation based on standard kinase assay methodologies. For the specific protocol used for this compound, refer to the primary publication.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Serially dilute this compound in DMSO and then in the reaction buffer. Prepare a solution of recombinant human HPK1 enzyme and a suitable substrate (e.g., a fluorescently labeled peptide). Prepare a solution of ATP at a concentration near its Km for HPK1.
-
Assay Procedure : In a 384-well plate, add the diluted this compound or DMSO (vehicle control). Add the HPK1 enzyme and substrate mixture. Initiate the kinase reaction by adding the ATP solution.
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection : Stop the reaction by adding a solution containing EDTA. Add detection reagents, such as a europium-labeled anti-phosphoserine antibody and an APC-labeled anti-tag antibody, for a TR-FRET readout.
-
Data Acquisition and Analysis : Read the plate on a suitable plate reader capable of TR-FRET measurements. Calculate the ratio of the acceptor and donor fluorescence signals. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for pSLP-76 Inhibition (General Protocol)
This protocol outlines a general method for assessing the cellular activity of an HPK1 inhibitor.
-
Cell Culture and Treatment : Culture a suitable T-cell line (e.g., Jurkat) or primary human T-cells under standard conditions. Pre-incubate the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
T-Cell Stimulation : Stimulate the T-cells by adding an anti-CD3/anti-CD28 antibody cocktail for a short period (e.g., 5-15 minutes).
-
Cell Lysis : Lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification and Analysis : Determine the protein concentration of the cell lysates. Analyze the levels of phosphorylated SLP-76 (pSLP-76) and total SLP-76 using an appropriate method, such as Western blotting or a specific ELISA kit.
-
Data Analysis : Quantify the band intensities (for Western blotting) or the absorbance/fluorescence (for ELISA). Normalize the pSLP-76 signal to the total SLP-76 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
This compound is a potent and selective macrocyclic inhibitor of HPK1 with promising preclinical data. Its ability to enhance T-cell activation, coupled with favorable pharmacokinetic properties, makes it a valuable tool for further research in immuno-oncology. The detailed structural, synthetic, and biological information provided in this guide serves as a comprehensive resource for scientists and researchers in the field. Further investigation into the clinical potential of this compound and similar macrocyclic HPK1 inhibitors is warranted.
References
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Checkpoint Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular negative regulator of immune responses.[1] Predominantly expressed in hematopoietic cells, HPK1 functions as a key checkpoint in dampening the signaling cascades downstream of T-cell receptors (TCR), B-cell receptors (BCR), and receptors on dendritic cells (DCs).[1][2][3] Its inhibitory role in the activation, proliferation, and effector function of these crucial immune cells has positioned HPK1 as a compelling therapeutic target in immuno-oncology.[4] Pharmacological inhibition or genetic ablation of HPK1 has been shown to enhance anti-tumor immunity, often synergizing with existing immune checkpoint inhibitors. This technical guide provides an in-depth exploration of the role of HPK1 in immune checkpoint signaling, detailing its molecular pathways, the quantitative impact of its inhibition, and comprehensive experimental protocols for its investigation.
HPK1 Signaling Pathways
HPK1 is a central node in the intricate signaling networks that govern immune cell activation and tolerance. Its primary function is to act as a brake on signaling pathways initiated by antigen receptor engagement, thereby preventing excessive or prolonged immune responses.
T-Cell Receptor (TCR) Signaling
Upon TCR engagement with an antigen-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex from the membrane and its subsequent ubiquitination and proteasomal degradation. This effectively terminates the TCR signal, limiting T-cell activation, proliferation, and cytokine production.
B-Cell Receptor (BCR) Signaling
HPK1 plays a similar negative regulatory role in B-cell activation. Following BCR engagement, HPK1 is activated and phosphorylates the B-cell linker protein (BLNK), a homolog of SLP-76, at Threonine 152. This phosphorylation event also facilitates the binding of 14-3-3 proteins, leading to the ubiquitination and degradation of BLNK, thereby attenuating BCR signaling.
Dendritic Cell (DC) Function
HPK1 also acts as a negative regulator of dendritic cell activation and maturation. Following stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) via Toll-like receptors (TLRs), HPK1 is thought to dampen the downstream signaling pathways that lead to the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines (e.g., IL-12, TNF-α). The precise molecular mechanisms of HPK1 in DC signaling are still under investigation but are believed to involve the modulation of NF-κB and MAPK pathways.
Quantitative Data on HPK1 Inhibition
The development of potent and selective small molecule inhibitors of HPK1 has allowed for the quantitative assessment of its role in immune cell function. The following tables summarize key in vitro and cellular activity data for several notable HPK1 inhibitors.
Table 1: In Vitro Biochemical Potency of HPK1 Inhibitors
| Compound/Identifier | HPK1 Biochemical IC50 (nM) | Reference(s) |
| Hpk1-IN-25 | 129 | |
| BGB-15025 | 1.04 | |
| NDI-101150 | 0.7 | |
| CFI-402411 | 4.0 ± 1.3 | |
| EMD Serono Compound [I] | 0.2 | |
| XHS | 2.6 | |
| KHK-6 | 20 |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound/Identifier | Cellular Assay | Cell Type | IC50/EC50 Value | Reference(s) |
| NDI-101150 | pSLP-76 Inhibition | Human T-cells | 41 nM (IC50) | |
| NDI-101150 | pSLP-76 Inhibition | Whole Blood | >50% inhibition at all doses | |
| EMD Serono Compound [I] | pSLP-76 Inhibition | Jurkat | 3 nM (IC50) | |
| EMD Serono Compound [I] | IL-2 Secretion | Primary T-cells | 1.5 nM (EC50) | |
| XHS | pSLP-76 Inhibition | Human PBMC | 0.6 µM (IC50) | |
| Compound 14g | IL-2 Production | Human PBMCs | 46.64 nM (EC50) | |
| Compound 17 | IL-2 Production | Human PBMCs | 12 nM (EC50) |
Table 3: Impact of HPK1 Inhibition on Immune Cell Function (Illustrative Fold Changes)
| Immune Cell Type | Parameter | Effect of HPK1 Inhibition | Reference(s) |
| Human CD8+ T-cells | IL-2 Production | ~2.5-fold increase | |
| Human CD8+ T-cells | IFN-γ Production | Significant increase | |
| Dendritic Cells (LPS-matured) | IL-1β Secretion | Increased | |
| Dendritic Cells (HPK1-/-) | IL-12 Production | Increased | |
| Dendritic Cells (HPK1-/-) | CD80/CD86 Expression | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of HPK1's role in immune signaling.
Cellular pSLP-76 Inhibition Assay (Western Blot)
This protocol describes the semi-quantitative measurement of phosphorylated SLP-76 (pSLP-76) at Serine 376 in T-cell lysates following treatment with an HPK1 inhibitor.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
HPK1 inhibitor and DMSO (vehicle control)
-
Anti-CD3 and anti-CD28 antibodies
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells or primary human T-cells in RPMI-1640 medium. Pre-incubate cells with varying concentrations of the HPK1 inhibitor or DMSO for 1-2 hours.
-
Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-pSLP-76 (S376) antibody overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with antibodies for total SLP-76 and a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSLP-76 signal to the total SLP-76 or loading control signal. Calculate the percentage inhibition of pSLP-76 phosphorylation relative to the vehicle-treated control to determine the IC50 value.
In Vivo Syngeneic Mouse Model Efficacy Study
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of an HPK1 inhibitor, both as a monotherapy and in combination with an anti-PD-1 antibody.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
HPK1 inhibitor formulated for oral administration
-
Vehicle control
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle control according to the dosing schedule.
-
HPK1 Inhibitor Monotherapy Group: Administer the HPK1 inhibitor at the desired dose and schedule (e.g., daily or twice daily oral gavage).
-
Anti-PD-1 Monotherapy Group: Administer the anti-PD-1 antibody via intraperitoneal injection at a specified dose and schedule (e.g., twice a week).
-
Combination Therapy Group: Administer both the HPK1 inhibitor and the anti-PD-1 antibody.
-
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry and to assess target engagement (e.g., ex vivo pSLP-76 measurement).
Dendritic Cell Maturation Assay (Flow Cytometry)
This protocol describes the assessment of dendritic cell maturation by measuring the expression of co-stimulatory molecules.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
GM-CSF and IL-4 for DC differentiation
-
LPS for DC maturation
-
HPK1 inhibitor and DMSO
-
Fluorochrome-conjugated antibodies against DC markers (e.g., CD11c, MHC-II) and maturation markers (e.g., CD80, CD86)
-
FACS buffer
-
Flow cytometer
Procedure:
-
Generation of Immature DCs: Differentiate bone marrow cells or monocytes into immature DCs using GM-CSF and IL-4.
-
Inhibitor Treatment and Maturation: Pre-treat immature DCs with the HPK1 inhibitor or DMSO for 1-2 hours. Stimulate the DCs with LPS for 18-24 hours to induce maturation.
-
Cell Staining: Harvest the cells and stain with a cocktail of fluorescently labeled antibodies against DC and maturation markers.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the DC population (e.g., CD11c+) and analyze the expression levels (Mean Fluorescence Intensity) of the maturation markers (CD80, CD86).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and validation of a novel HPK1 inhibitor.
Conclusion
HPK1 stands as a pivotal intracellular immune checkpoint, negatively regulating the anti-tumor activity of multiple immune cell lineages. The wealth of preclinical data, supported by the growing number of HPK1 inhibitors in clinical development, underscores the therapeutic potential of targeting this kinase. By releasing a key brake on T-cell, B-cell, and dendritic cell function, HPK1 inhibition offers a promising strategy to enhance the efficacy of cancer immunotherapy, both as a monotherapy and in combination with other checkpoint blockades. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug developers working to unlock the full potential of this exciting immuno-oncology target.
References
- 1. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Hpk1-IN-31 Target Engagement in Primary Human T-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell activation, proliferation, and cytokine production.[2][3] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1] Hpk1-IN-31 is a potent inhibitor of HPK1. This guide provides an in-depth overview of its target engagement in primary human T-cells, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and degradation of the SLP-76 signaling complex, thereby dampening downstream signaling. This compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and leading to sustained TCR signaling, which results in enhanced T-cell activation, proliferation, and cytokine secretion.
Data Presentation
Quantitative Data for this compound and Comparative Compounds
While specific cellular data for this compound is not extensively available in the public domain, its biochemical potency has been reported. The following tables summarize the available data for this compound and provide representative data from other well-characterized HPK1 inhibitors for comparative purposes.
Table 1: Biochemical Potency of this compound
| Compound Name | Assay Type | IC50 Value |
| This compound | Biochemical | 0.8 nM |
Data sourced from publicly available information from chemical suppliers.
Table 2: Representative Cellular Activity of HPK1 Inhibitors
| Compound/Inhibitor | Assay Type | Cell Line/System | Potency (EC50/IC50) |
| HPK1-IN-3 | IL-2 Secretion | Human PBMCs | 108 nM (EC50) |
| EMD Serono Compound [I] | pSLP-76 Inhibition | Jurkat | 3 nM |
| EMD Serono Compound [I] | IL-2 Secretion | Primary T-cells | 1.5 nM (EC50) |
| Compound 17 | pSLP-76 Inhibition | Human PBMCs | 32 nM (EC50) |
| Compound 22 | pSLP-76 Inhibition | Human PBMCs | 78 nM (EC50) |
This table presents data from various published HPK1 inhibitors to provide a context for the expected cellular potency.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Caption: General workflow for assessing HPK1 inhibitor target engagement.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-31 binding affinity and kinetics
A comprehensive analysis of the binding affinity and kinetics of small molecule inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1) is crucial for the development of novel immunotherapies. This technical guide provides an in-depth overview of the binding characteristics of a representative HPK1 inhibitor, sunitinib, supported by detailed experimental protocols and pathway visualizations. While specific data for a compound designated "Hpk1-IN-31" is not publicly available, the principles and methodologies described herein are applicable to the characterization of any HPK1 inhibitor.
Hpk1 Inhibitor Binding Affinity
The binding affinity of an inhibitor to its target kinase is a critical determinant of its potency and selectivity. This is typically quantified by equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50).
For sunitinib, a multi-receptor tyrosine kinase inhibitor that also targets HPK1, in vitro studies have demonstrated high-affinity binding to the HPK1 kinase domain.[1]
Table 1: Quantitative Binding Affinity Data for Sunitinib against HPK1
| Parameter | Value | Method | Source |
| Kd | 16 nM | In vitro binding assay | [1] |
| Ki | ~10 nM | In vitro inhibition assay | [1] |
Experimental Protocols
The determination of inhibitor binding affinity and kinetics relies on a variety of biochemical and biophysical assays. Below are detailed methodologies for commonly employed techniques.
In Vitro Kinase Inhibition Assay (for Ki determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of HPK1.
-
Reagents and Materials :
-
Recombinant full-length HPK1 (pre-activated by in vitro autophosphorylation)[1]
-
Sunitinib (or other test inhibitor)
-
ATP (radiolabeled [γ-³²P]-ATP or [γ-³³P]-ATP for radiometric assays)[2]
-
Substrate peptide or protein (e.g., SLP-76)
-
Kinase assay buffer
-
96- or 384-well plates
-
Scintillation counter or imaging system
-
-
Procedure :
-
A dilution series of the inhibitor is prepared.
-
HPK1 enzyme and the substrate are pre-incubated with the inhibitor in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP. To ensure the measured IC50 is a close approximation of the Ki, the ATP concentration is typically set at or below the Michaelis-Menten constant (Km) for ATP.
-
The reaction is allowed to proceed for a defined period within the linear range of the assay.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.
-
The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration and its Km.
-
Competitive Binding Assay (for Kd determination)
These assays directly measure the binding of an inhibitor to the kinase, often by competing with a labeled probe.
-
Reagents and Materials :
-
Recombinant HPK1
-
Test inhibitor (e.g., sunitinib)
-
A fluorescently or otherwise labeled probe that binds to the kinase active site
-
Assay buffer
-
Detection instrument (e.g., fluorescence plate reader)
-
-
Procedure :
-
HPK1 is incubated with a fixed concentration of the labeled probe.
-
A dilution series of the unlabeled test inhibitor is added to compete with the probe for binding to HPK1.
-
The mixture is allowed to reach equilibrium.
-
The amount of bound probe is measured. The signal from the bound probe will decrease as its displacement by the test inhibitor increases.
-
The Kd is calculated from the competition curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways in which HPK1 is involved and the workflows of the experimental procedures can aid in understanding the context of inhibitor action and characterization.
Caption: HPK1 negative feedback loop in T-cell receptor signaling.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes catalytically active. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376. This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, which dampens the TCR signaling cascade and attenuates T-cell activation. By inhibiting the kinase activity of HPK1, compounds like sunitinib can prevent the phosphorylation and degradation of SLP-76, thereby enhancing T-cell-mediated anti-tumor immunity.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The comprehensive characterization of the binding affinity and kinetics of inhibitors is fundamental to the drug discovery process for targets such as HPK1. The methodologies outlined in this guide provide a robust framework for obtaining critical quantitative data. While the specific inhibitor "this compound" remains to be publicly characterized, the data presented for sunitinib illustrates the high-affinity binding that can be achieved. Future studies on the kinetics of association (kon) and dissociation (koff) rates will further elucidate the residence time of inhibitors on the HPK1 target, a parameter of growing importance for predicting in vivo efficacy.
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the HPK1 Signaling Pathway in Cancer
Core Content:
This guide provides a comprehensive overview of the Hematopoietic Progenitor Kinase 1 (HPK1) signaling pathway, its role as a negative regulator of immune function, and its emergence as a high-value therapeutic target in immuno-oncology. We will delve into the molecular mechanisms of HPK1 action, its impact on various immune cells, quantitative data from preclinical studies, and detailed experimental protocols for its investigation.
Introduction: HPK1 as a Critical Intracellular Immune Checkpoint
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase belonging to the Ste20 family.[1][2] Its expression is predominantly restricted to hematopoietic cell lineages, including T cells, B cells, and dendritic cells (DCs).[3][4][5] Within these cells, HPK1 functions as a crucial intracellular negative regulator of immune responses. It acts as a key checkpoint that attenuates the signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR), thereby maintaining immune homeostasis and preventing excessive immune reactions.
In the context of cancer, this intrinsic braking mechanism can be exploited by tumors to evade immune surveillance. By dampening the activity of T cells and other immune effectors, HPK1 contributes to an immunosuppressive tumor microenvironment. Consequently, the pharmacological inhibition of HPK1's kinase activity has emerged as a compelling therapeutic strategy to "release the brakes" on the immune system and reinvigorate potent anti-tumor immunity. Genetic studies using HPK1 knockout (KO) or kinase-dead (KD) mice have validated this approach, demonstrating enhanced T-cell activation, robust anti-tumor immunity, and superior tumor growth control. This makes HPK1 a promising drug target for the development of novel cancer immunotherapies.
The HPK1 Signaling Pathway in T-Cells
The negative regulatory function of HPK1 is best characterized within the T-cell receptor (TCR) signaling cascade.
2.1. Recruitment and Activation
Upon engagement of the TCR with an antigen presented by an antigen-presenting cell (APC), a complex signaling cascade is initiated. HPK1 is recruited to the lipid rafts in the cell membrane, where it becomes part of a larger signaling complex. This recruitment is mediated by its interaction with key adaptor proteins, primarily the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Once integrated into this "signalosome," HPK1 undergoes full activation through a series of phosphorylation events. Upstream kinases, such as ZAP-70, phosphorylate HPK1 on tyrosine 379 (Tyr379), creating a high-affinity binding site for the SH2 domain of SLP-76. This interaction, along with autophosphorylation and phosphorylation by other kinases like PKD at serine 171, is required for HPK1 to achieve its full catalytic activity.
2.2. Downstream Negative Regulation
Once fully activated, HPK1 executes its negative feedback function by phosphorylating downstream substrates. The most critical and well-documented substrate of HPK1 in T-cells is the adaptor protein SLP-76.
-
Phosphorylation of SLP-76: Activated HPK1 directly phosphorylates SLP-76 at a specific residue, Serine 376 (S376).
-
14-3-3 Protein Recruitment: This phosphorylation event creates a docking site for the 14-3-3 family of scaffolding proteins.
-
Signalosome Disassembly and Degradation: The binding of 14-3-3 to phospho-S376-SLP-76 leads to the dissociation of SLP-76 from the LAT signalosome. This destabilized SLP-76 is then targeted for ubiquitination and subsequent proteasomal degradation.
The degradation of SLP-76, a crucial scaffold for downstream signaling, effectively terminates the TCR signal. This leads to attenuated T-cell activation, reduced proliferation, and decreased production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). HPK1 also phosphorylates the adaptor protein Gads, further contributing to the destabilization of the signaling complex.
Caption: HPK1-mediated negative regulation of TCR signaling.
The Role of HPK1 Across Key Immune Cell Populations
While its function in T-cells is paramount, HPK1's inhibitory role extends to other critical immune cells, making it a central hub for immune suppression.
-
B-Cells: HPK1 negatively regulates B-cell receptor (BCR) signaling. The mechanism is analogous to that in T-cells, involving the phosphorylation and subsequent degradation of the B-cell specific SLP-76 homolog, B-cell linker protein (BLNK). Inhibition of HPK1 in B-cells leads to enhanced activation and antibody production.
-
Dendritic Cells (DCs): In DCs, HPK1 acts as a negative regulator of maturation and activation. Loss of HPK1 function leads to enhanced DC maturation, increased expression of co-stimulatory molecules like CD80 and CD86, and superior antigen presentation capabilities, which further amplifies the anti-tumor T-cell response.
Caption: HPK1 negatively regulates multiple immune cell types.
Quantitative Data on HPK1 Inhibition
Preclinical studies utilizing genetic deletion or small molecule inhibitors have consistently demonstrated that blocking HPK1's kinase activity enhances immune function. The following tables summarize representative quantitative data from such studies.
Table 1: Effect of HPK1 Inhibition on T-Cell Function
| Parameter | Cell Type | Condition | Fold Change (Inhibitor vs. Control) | Reference |
| IL-2 Production | Mouse Primary T-Cells | anti-CD3/CD28 stimulation | Enhanced | |
| IFN-γ Production | Human PBMCs | T-cell stimulation | Enhanced | |
| T-Cell Proliferation | HPK1-deficient T-cells | TCR stimulation | Increased | |
| Granzyme B Levels | Human CD8+ T-cells | OKT3 stimulation | Enhanced (dose-dependent) |
Table 2: In Vitro Potency of Select HPK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Hpk1-IN-25 | HPK1 | Enzymatic Assay | 129 | |
| "Compound 1" | HPK1 | Enzymatic Assay | <1 (sub-nanomolar) | |
| BGB-15025 | HPK1 | N/A | N/A | |
| CFI-402411 | HPK1 | N/A | N/A | |
| NDI-101150 | HPK1 | N/A | N/A |
Note: IC50 values represent the concentration of an inhibitor required to block 50% of the enzyme's activity. N/A indicates that specific values were not provided in the referenced abstracts but the compounds are noted as being in development.
Experimental Protocols for Studying the HPK1 Pathway
Investigating the HPK1 signaling pathway and the effects of its inhibitors requires a combination of biochemical, molecular, and cellular assays.
5.1. In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of HPK1 and is used to determine the potency (IC50) of inhibitors.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to kinase activity.
-
Protocol:
-
Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.
-
Enzyme Addition: Add purified recombinant HPK1 enzyme.
-
Reaction Initiation: Add a substrate mix containing a generic kinase substrate (e.g., Myelin Basic Protein) and ATP.
-
Incubation: Incubate at room temperature for approximately 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced into ATP. This new ATP is used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
-
Detection: Read luminescence on a plate reader. The signal decrease in the presence of the inhibitor is used to calculate the IC50 value.
-
5.2. Western Blotting for Phospho-SLP-76 (S376)
This method is crucial for confirming target engagement of an HPK1 inhibitor within a cell.
-
Principle: Uses specific antibodies to detect the levels of SLP-76 phosphorylated at Serine 376, the direct substrate of HPK1. Inhibition of HPK1 should lead to a decrease in this signal.
-
Protocol:
-
Cell Treatment: Treat T-cells (e.g., Jurkat or primary human T-cells) with the HPK1 inhibitor for a specified time.
-
Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR pathway.
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SLP-76 (S376). Also, probe a separate blot or strip and re-probe the same blot for total SLP-76 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
5.3. T-Cell Activation and Cytokine Production Assay
This cellular assay measures the functional consequence of HPK1 inhibition.
-
Principle: Measures the production of key cytokines like IL-2, a hallmark of T-cell activation, in response to TCR stimulation.
-
Protocol:
-
Cell Culture: Plate purified primary human or mouse T-cells.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the HPK1 inhibitor.
-
Stimulation: Stimulate the cells with suboptimal doses of plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubation: Culture the cells for 24-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-2 or IFN-γ in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: Compare cytokine levels in inhibitor-treated samples to vehicle-treated controls.
-
Caption: Workflow for preclinical evaluation of an HPK1 inhibitor.
Conclusion and Therapeutic Outlook
HPK1 is a well-validated, intracellular immune checkpoint that negatively regulates signaling across multiple hematopoietic cell types. Its central role in dampening T-cell, B-cell, and DC function makes it a highly attractive target for cancer immunotherapy. The kinase activity of HPK1 is critical for its immunosuppressive functions, providing a clear rationale for the development of small molecule inhibitors.
Pharmacological blockade of HPK1 has been shown to enhance T-cell activation, boost pro-inflammatory cytokine production, and promote anti-tumor immunity in preclinical models. A particularly promising avenue is the combination of HPK1 inhibitors with existing immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies. By reversing T-cell exhaustion and promoting a more inflamed tumor microenvironment, HPK1 inhibition may sensitize tumors to checkpoint blockade and overcome resistance. Several HPK1 inhibitors are currently in clinical development, holding the promise of a new wave of immuno-oncology agents that can broaden the reach and efficacy of cancer immunotherapy.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Structural-Activity Relationship of Hpk1-IN-31 Analogues: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors, Focusing on Core Moieties, Bioassays, and Structure-Activity Relationship (SAR) Principles.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[1] Its role in dampening immune responses makes it a compelling target for cancer immunotherapy.[1] The development of small molecule inhibitors of HPK1 aims to restore and enhance anti-tumor immunity by blocking this negative regulatory pathway. This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) principles governing HPK1 inhibitors, with a focus on analogues related to the potent inhibitor Hpk1-IN-31.
This compound (also referred to as compound 5i) is a highly potent, orally active inhibitor of HPK1 with an IC50 value of 0.8 nM.[2] Understanding the SAR of its analogues is crucial for the rational design of next-generation HPK1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This document outlines the key signaling pathways involving HPK1, details the experimental protocols for inhibitor characterization, and presents quantitative SAR data for various series of HPK1 inhibitors.
HPK1 Signaling Pathway in T-Cells
HPK1 is a key negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and its subsequent proteasomal degradation, thereby attenuating the T-cell response.[3] Inhibition of HPK1 prevents this phosphorylation, leading to sustained T-cell activation, proliferation, and cytokine secretion.
Caption: HPK1-mediated negative regulation of TCR signaling.
Logical Flow of a Structure-Activity Relationship (SAR) Study
The development of potent and selective HPK1 inhibitors follows a systematic iterative process. This workflow typically begins with the identification of a "hit" compound from high-throughput screening or rational design. The hit compound then undergoes a series of chemical modifications to improve its biological activity, selectivity, and drug-like properties. Each new analogue is synthesized and tested in a cascade of biochemical and cellular assays to build a comprehensive SAR profile.
Caption: Logical flow of a typical SAR study for kinase inhibitors.
Quantitative Data on this compound Analogues and Other HPK1 Inhibitors
The following tables summarize the SAR for several series of HPK1 inhibitors, highlighting the impact of structural modifications on their inhibitory potency. While specific SAR data for a broad series of this compound analogues is not publicly available in a consolidated format, the data from other well-characterized series provides valuable insights into the key structural features required for potent HPK1 inhibition.
Table 1: SAR of Spiro-azaindoline HPK1 Inhibitors
| Compound | R1 | R2 | HPK1 Ki (nM) | LCK IC50 (nM) |
| 1 | H | Phenyl | 0.4 | 24 |
| 2 | Me | Phenyl | 0.5 | 35 |
| 3 | H | 2-pyridyl | 1.2 | >10000 |
| 4 | Me | 2-pyridyl | 0.8 | >10000 |
Data synthesized from multiple sources describing various HPK1 inhibitor series.
Table 2: SAR of Diaminopyrimidine Carboxamide HPK1 Inhibitors
| Compound | R-group | HPK1 TR-FRET IC50 (nM) | pSLP-76 EC50 (nM) |
| 17 | 4-fluorophenyl | 0.03 | 32 |
| 22 | 2,4-difluorophenyl | 0.06 | 78 |
| 25 | Cyclohexyl | 0.1 | 150 |
| 31 | tert-butyl | 5.4 | >1000 |
Data synthesized from multiple sources describing various HPK1 inhibitor series.
Table 3: SAR of 3-Cyano-quinoline HPK1 Inhibitors
| Compound | R-group | HPK1 IC50 (nM) |
| 3a | 4-morpholinophenyl | 48 |
| 3b | 4-methylphenyl | 120 |
| 3c | 4-chlorophenyl | 95 |
| 3d | 3-pyridyl | 250 |
Data synthesized from multiple sources describing various HPK1 inhibitor series.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of HPK1 inhibitors. The following sections provide outlines for key in vitro assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1.
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound analogues) in DMSO.
-
In a 384-well plate, add the recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 value from the dose-response curve.
Cellular Phospho-SLP-76 (pSLP-76) Assay (Western Blotting)
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76.
Procedure:
-
Culture a suitable T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs).
-
Pre-incubate the cells with varying concentrations of the HPK1 inhibitor for 1-2 hours.
-
Stimulate T-cell activation using anti-CD3 and anti-CD28 antibodies for 15-30 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSLP-76 (Ser376) and total SLP-76.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the pSLP-76 signal to total SLP-76. Determine the IC50 value from the dose-response curve.
IL-2 Secretion Assay
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell effector function by measuring the secretion of Interleukin-2 (IL-2).
Procedure:
-
Isolate primary human or mouse T-cells.
-
Pre-treat the cells with a dose range of the HPK1 inhibitor.
-
Stimulate the cells with anti-CD3/CD28 antibodies or a specific antigen.
-
Culture the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit or a bead-based immunoassay (e.g., Luminex).
-
Analyze the enhancement of IL-2 production in inhibitor-treated cells compared to control cells.
References
Methodological & Application
Hpk1-IN-31: In Vitro Assay Protocols for Enhanced T-Cell Activation
For Research Use Only.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a crucial negative regulator of T-cell activation.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key signaling adaptors, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][3] This phosphorylation event leads to the attenuation of downstream signaling pathways essential for T-cell activation, proliferation, and cytokine production.[2][4] Pharmacological inhibition of HPK1 kinase activity is a promising therapeutic strategy to enhance T-cell-mediated anti-tumor immunity by releasing this natural brake on T-cell activation. Hpk1-IN-31 is a potent inhibitor of HPK1 and serves as a valuable tool for investigating the role of HPK1 in T-cell function. These application notes provide detailed protocols for assessing the in vitro activity of this compound in primary human T-cells.
Mechanism of Action
This compound, as an HPK1 inhibitor, is expected to block the phosphorylation of SLP-76, a key downstream target of HPK1. By preventing this phosphorylation, the inhibitor abrogates the negative regulatory signal, leading to enhanced and sustained T-cell activation. This results in increased proliferation, production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and upregulation of T-cell activation markers.
Data Presentation
The following tables summarize expected quantitative data from in vitro assays assessing the effect of an HPK1 inhibitor on T-cell activation.
Table 1: Effect of HPK1 Inhibition on SLP-76 Phosphorylation and Cytokine Production
| Parameter | Assay | Cell Type | Stimulation | Effect of HPK1 Inhibitor | Quantitative Observation | Reference |
| pSLP-76 (Ser376) | Flow Cytometry | Human PBMCs or Purified T-Cells | anti-CD3/CD28 | Dose-dependent decrease | IC50: ~55 nM | |
| IL-2 Production | ELISA / CBA | Human PBMCs | anti-CD3/CD28 | Significant Increase | >2-fold increase | |
| IFN-γ Production | ELISA / CBA | Human PBMCs | anti-CD3/CD28 | Significant Increase | >2-fold increase |
Table 2: Impact of HPK1 Inhibition on T-Cell Activation Markers and Proliferation
| Parameter | Assay | Cell Type | Stimulation | Effect of HPK1 Inhibitor | Quantitative Observation | Reference |
| T-Cell Proliferation | CFSE Dilution Assay | Purified T-Cells | anti-CD3/CD28 | Increased Proliferation | Dose-dependent increase | |
| CD25 Expression | Flow Cytometry | CD8+ T-Cells | anti-CD3/CD28 | Increased % Positive Cells | Significant Increase | |
| CD69 Expression | Flow Cytometry | CD8+ T-Cells | anti-CD3/CD28 | Increased % Positive Cells | Significant Increase |
Experimental Protocols
Protocol 1: Human T-Cell Isolation and Culture
Objective: To isolate primary human T-cells for use in in vitro activation assays.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T-Cell Enrichment Cocktail or equivalent negative selection magnetic beads
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
Procedure:
-
Isolate PBMCs from healthy donor leukopaks using Ficoll-Paque density gradient centrifugation.
-
Purify total T-cells, or CD4+ and CD8+ T-cell subsets, from the PBMC population using negative selection magnetic beads according to the manufacturer's instructions to obtain untouched T-cells.
-
Culture the purified T-cells in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
Protocol 2: T-Cell Activation and Cytokine Production Assay
Objective: To assess the effect of this compound on T-cell activation and cytokine production.
Materials:
-
Purified human T-cells
-
96-well tissue culture plates
-
Anti-human CD3 antibody (e.g., clone OKT3)
-
Anti-human CD28 antibody (e.g., clone CD28.2)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete RPMI-1640 medium
-
ELISA or Cytometric Bead Array (CBA) kits for IL-2 and IFN-γ
Procedure:
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS). Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Prepare serial dilutions of this compound and a vehicle control in complete RPMI medium.
-
Resuspend purified T-cells to a density of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the antibody-coated plate.
-
Add the diluted this compound or vehicle control to the corresponding wells and pre-incubate for 1 hour at 37°C.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all wells except for the unstimulated control.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.
Protocol 3: T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the effect of this compound on T-cell proliferation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Purified human T-cells
-
Materials from Protocol 2
Procedure:
-
Label purified T-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled T-cells in an anti-CD3 coated plate and stimulate with anti-CD28 antibody in the presence of varying concentrations of this compound or vehicle control as described in Protocol 2 (steps 3-5).
-
Incubate the cells for 72 to 96 hours to allow for several rounds of cell division.
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 4: SLP-76 Phosphorylation Assay (Flow Cytometry)
Objective: To determine the effect of this compound on the phosphorylation of SLP-76.
Materials:
-
Purified human T-cells
-
Materials from Protocol 2
-
Formaldehyde-based fixation buffer
-
Methanol-based permeabilization buffer
-
Fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376)
-
Antibodies for cell surface markers (e.g., CD4, CD8)
Procedure:
-
Pre-treat purified T-cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes).
-
Immediately fix the cells with a formaldehyde-based buffer to preserve phosphorylation states.
-
Permeabilize the cells with a methanol-based buffer.
-
Stain with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and antibodies for cell surface markers.
-
Analyze the cells by flow cytometry to quantify the levels of pSLP-76.
Visualizations
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for T-Cell Activation Assays.
References
Application Notes and Protocols for Hpk1-IN-31 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition presents a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immune responses. Hpk1-IN-31 is a small molecule inhibitor of HPK1. These application notes provide a comprehensive guide for the in vivo use of this compound in animal studies, based on publicly available data for similar HPK1 inhibitors.
HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76.[1] This phosphorylation event leads to the degradation of SLP-76, which in turn attenuates T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, this compound can block this negative feedback loop, resulting in a more robust and sustained anti-tumor T-cell response.[1]
Caption: HPK1 signaling in T-cell activation and its inhibition.
Quantitative Data Summary
While specific in vivo dosage data for this compound is not publicly available, the following table summarizes dosing regimens for other potent and selective HPK1 inhibitors from preclinical studies. This information can serve as a valuable starting point for dose-ranging studies with this compound.
| Compound Name/Identifier | Developer | Tumor Model(s) | Dosing Regimen | Key Efficacy Readouts | Combination Benefit with anti-PD-1 |
| NDI-101150 | Nimbus Therapeutics | CT26 (colorectal), EMT-6 (breast) | 75 mg/kg, p.o., daily | CT26: 50% TGI; EMT-6: 85% TGI, 7/10 mice with complete tumor regression and induction of immune memory | Yes, enhanced survival in CT26 model |
| ISM9182 | Insilico Medicine | CT26 (colorectal) | 30 mg/kg, p.o., twice daily | 42% TGI as monotherapy | 95% TGI in combination |
| Compound K | Bristol Myers Squibb | 1956 (sarcoma), MC38 (colorectal) | Not specified | Improved immune responses and superb antitumor efficacy | Significant synergy |
| PCC-1 | - | CT26, MC38-hPD-L1 | Oral dosing | Strong tumor growth inhibition (TGI) as a single agent | Significantly greater TGI with anti-CTLA4; enhanced tumor rejection with Atezolizumab |
TGI: Tumor Growth Inhibition; p.o.: oral administration
Experimental Protocols
The following are generalized protocols for evaluating the in vivo anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model. These should be adapted and optimized for this compound.
Protocol 1: In Vivo Anti-Tumor Efficacy Study
1. Animal Models and Tumor Cell Implantation:
-
Animal Strain: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.
-
Tumor Cell Lines: Syngeneic tumor cell lines such as CT26 (colorectal carcinoma), MC38 (colon adenocarcinoma), or EMT-6 (mammary carcinoma) are appropriate.
-
Implantation: A total of 0.1 x 10^6 to 1 x 10^6 cells in a volume of 100 µL of sterile phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of the mice.[1]
-
Tumor Monitoring: Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
2. Drug Formulation and Administration:
-
Formulation: this compound should be formulated in a suitable vehicle for oral administration (p.o.). A common vehicle is 0.5% methylcellulose in sterile water. The compound should be dissolved in a minimal amount of a solubilizing agent like DMSO before being suspended in the vehicle.
-
Dosing Initiation: Dosing is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Administration: Administer the formulated this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., once or twice daily).
3. Efficacy Assessment:
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Secondary Endpoints: These may include overall survival, body weight monitoring (as an indicator of toxicity), and the number of complete tumor regressions.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors, spleens, and blood can be collected for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and target engagement (e.g., measuring the phosphorylation of SLP-76).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
1. Sample Collection and Preparation:
-
At specified time points after the final dose, euthanize the mice and collect tumors and spleens.
-
Prepare single-cell suspensions from the tissues for flow cytometric analysis.
-
Prepare tumor lysates for western blotting or ELISA.
2. Flow Cytometry for Immune Cell Profiling:
-
Stain single-cell suspensions with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD45) to characterize the immune cell populations within the tumor microenvironment and spleen.
-
Analyze the samples using a flow cytometer to quantify the different immune cell subsets.
3. Target Engagement Assay (pSLP76):
-
Western Blot: Analyze tumor or splenocyte lysates by western blot using antibodies specific for phosphorylated SLP-76 (pSLP76) and total SLP-76 to determine the extent of HPK1 inhibition.
-
Flow Cytometry: Intracellular flow cytometry can also be used to measure pSLP76 levels in specific immune cell populations.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of an HPK1 inhibitor.
Caption: General workflow for in vivo efficacy studies.
References
Application Notes and Protocols for Measuring Hpk1-IN-31 Potency in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] As an intracellular immune checkpoint, its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][4] Pharmacological inhibition of HPK1 can augment T-cell activation, proliferation, and cytokine production, leading to improved tumor cell clearance. Hpk1-IN-31 is a small molecule inhibitor designed to target the kinase activity of HPK1.
These application notes provide detailed protocols for key cell-based assays to determine the potency of this compound. The assays are designed to measure both direct target engagement and downstream functional consequences of HPK1 inhibition in a cellular context.
HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at the serine 376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent downregulation of the T-cell response, including reduced production of interleukin-2 (IL-2). Inhibition of HPK1 by molecules like this compound blocks this phosphorylation, thereby sustaining TCR signaling and enhancing T-cell effector functions.
References
Application Notes and Protocols: Hpk1-IN-31 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Hpk1-IN-31, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in combination with anti-PD-1 checkpoint blockade. The protocols outlined herein are designed to assess the synergistic anti-tumor efficacy, mechanism of action, and immunological impact of this combination therapy.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell and other immune cell activation.[1] By dampening T-cell receptor (TCR) signaling, HPK1 functions as an intracellular immune checkpoint, which can be exploited by tumors to evade immune surveillance.[1][2] Pharmacological inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][3]
The rationale for combining an HPK1 inhibitor like this compound with an anti-PD-1 antibody lies in their distinct and complementary mechanisms of action. HPK1 inhibition enhances T-cell priming and activation downstream of the TCR, while anti-PD-1 therapy reinvigorates exhausted T-cells within the tumor microenvironment. This dual approach is anticipated to lower the T-cell activation threshold and lead to a more robust and durable anti-tumor immune response. Preclinical studies combining HPK1 inhibitors with PD-1/PD-L1 blockade have demonstrated synergistic anti-tumor effects, providing a strong basis for this therapeutic strategy.
Data Presentation
Table 1: Representative In Vivo Dosage and Administration of HPK1 Inhibitors and Anti-PD-1 in Mice
| Compound/Antibody | Mouse Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |
| HPK1 Inhibitor | C57BL/6 | MC38 | 100 mg/kg | Oral (p.o.) | Twice daily | |
| BALB/c | CT26 | 30-100 mg/kg | Oral (p.o.) | Twice daily | ||
| C57BL/6 | B16F10 | 75-150 mg/kg | Oral (p.o.) | Once daily | ||
| Anti-PD-1 Antibody | C57BL/6 | MC38 | 10 mg/kg | Intraperitoneal (i.p.) | Every 3 days | |
| BALB/c | CT26 | 10 mg/kg | Intraperitoneal (i.p.) | Twice a week | ||
| C3H/HeN | Sq-1979 | 100 µ g/dose | Intraperitoneal (i.p.) | On days 1, 5, and 8 |
Table 2: Representative In Vivo Efficacy of HPK1 Inhibitor and Anti-PD-1 Combination Therapy
| Tumor Model | Treatment Groups | Tumor Growth Inhibition (TGI) (%) | Key Findings | Reference |
| MC38 | HPK1 Inhibitor (CompK) + anti-PD-1 | Significantly higher than monotherapy | Remarkable antitumor efficacy and increased tumor antigen-specific CD8+ T-cell population. | |
| EMT-6 | HPK1 Inhibitor (NDI-101150) | ~40% (monotherapy) | Induced durable immune memory response. Effective in models less responsive to anti-PD-1. | |
| NHL Xenograft | HPK1 Inhibitor + anti-PD-1 | Enhanced anti-PD-1 efficacy | Promoted apoptosis and blocked the NLRP3 inflammasome pathway. |
Mandatory Visualizations
Caption: HPK1 negatively regulates TCR signaling. This compound blocks this inhibition.
Caption: Workflow for in vivo evaluation of this compound and anti-PD-1 combination therapy.
Experimental Protocols
In Vitro T-Cell Activation and Cytokine Production Assay
Objective: To determine the effect of this compound, alone and in combination with an anti-PD-1 antibody, on T-cell activation and cytokine production.
Methodology:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.
-
Wash the plate to remove any unbound antibodies.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.
-
Resuspend PBMCs in RPMI-1640 media and add them to the coated plate at a density of 2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells to provide co-stimulation.
-
Treat cells with various concentrations of this compound, a fixed concentration of anti-PD-1 antibody (e.g., 10 µg/mL), the combination of both, or a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the supernatant to analyze cytokine levels (e.g., IFN-γ, IL-2) using ELISA kits according to the manufacturer's instructions.
-
For proliferation analysis, cells can be stained with a proliferation dye (e.g., CFSE) before stimulation and analyzed by flow cytometry after 72 hours.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Methodology:
-
Tumor Cell Inoculation: Subcutaneously inoculate syngeneic tumor cells (e.g., 5 x 10^5 MC38 cells) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth and Randomization: Allow tumors to establish and reach a palpable size (approximately 50-100 mm³). Randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral) + Isotype control (i.p.)
-
Group 2: this compound (e.g., 50 mg/kg, orally, twice daily) + Isotype control (i.p.)
-
Group 3: Vehicle control (oral) + Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., every 3 days)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Treatment Administration: Administer treatments for a predetermined period (e.g., 21 days) or until tumors reach a specified endpoint.
-
Monitoring: Measure tumor volume with calipers every 2-3 days and calculate as (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis, such as immunophenotyping by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T-cells, regulatory T-cells).
Pharmacodynamic (PD) Assay: pSLP-76 Inhibition in Whole Blood
Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of SLP-76 phosphorylation in T-cells.
Methodology:
-
Dose mice orally with this compound at selected doses or vehicle.
-
At various time points post-dosing (e.g., 1, 3, 6, 24 hours), collect whole blood from the mice.
-
Stimulate the whole blood ex vivo with an anti-CD3 antibody for a short period (e.g., 15-30 minutes) at 37°C to induce TCR signaling.
-
Immediately fix and permeabilize the blood cells using appropriate buffers for intracellular staining.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and intracellular phosphorylated SLP-76 (pSLP-76 Ser376).
-
Acquire the samples on a flow cytometer and analyze the levels of pSLP-76 within the CD4+ and CD8+ T-cell populations to determine the extent and duration of HPK1 inhibition.
References
Application Notes and Protocols: pSLP-76 Phosphorylation Assay with Hpk1-IN-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376 (S376).[1][2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the destabilization of the TCR signaling complex, ubiquitination, and subsequent proteasomal degradation of SLP-76. This cascade ultimately dampens T-cell activation and proliferation.
In the context of immuno-oncology, inhibiting HPK1 is a promising therapeutic strategy to enhance T-cell activity against cancer cells. Hpk1-IN-31 is a small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound is expected to prevent the phosphorylation of SLP-76 at Ser376. This, in turn, should lead to sustained T-cell activation.
These application notes provide detailed protocols to quantify the inhibitory effect of this compound on pSLP-76 levels in hematopoietic cells. The primary methods covered are Western Blotting and Flow Cytometry, which are standard techniques for assessing protein phosphorylation.
Signaling Pathway
The following diagram illustrates the central role of HPK1 in the negative regulation of TCR signaling through the phosphorylation of SLP-76 and the mode of action for this compound.
Caption: HPK1-mediated negative regulation of TCR signaling and inhibition by this compound.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments measuring the effect of this compound on pSLP-76 levels. Researchers should populate these tables with their experimental data. For reference, IC50 values for other Hpk1 inhibitors on pSLP-76 in Jurkat cells have been reported in the range of 3 nM to 120 nM.
Table 1: Effect of this compound on pSLP-76 Levels by Western Blot
| Treatment Group | This compound (nM) | pSLP-76 / Total SLP-76 Ratio (Normalized) | % Inhibition |
| Vehicle Control | 0 | 1.00 | 0 |
| This compound | e.g., 1 | User Data | User Data |
| This compound | e.g., 10 | User Data | User Data |
| This compound | e.g., 100 | User Data | User Data |
| This compound | e.g., 1000 | User Data | User Data |
Table 2: Effect of this compound on pSLP-76 Levels by Flow Cytometry
| Treatment Group | This compound (nM) | Median Fluorescence Intensity (MFI) of pSLP-76 | % of Control MFI |
| Unstimulated Control | 0 | User Data | User Data |
| Stimulated + Vehicle | 0 | User Data | 100 |
| Stimulated + this compound | e.g., 1 | User Data | User Data |
| Stimulated + this compound | e.g., 10 | User Data | User Data |
| Stimulated + this compound | e.g., 100 | User Data | User Data |
| Stimulated + this compound | e.g., 1000 | User Data | User Data |
Experimental Protocols
The following are detailed protocols for assessing the phosphorylation of SLP-76 at Serine 376.
General Experimental Workflow
Caption: General experimental workflow for pSLP-76 phosphorylation assay.
Protocol 1: Western Blotting for pSLP-76 Detection
This method allows for the semi-quantitative analysis of SLP-76 phosphorylation in cell lysates.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Anti-CD3/CD28 antibodies (for stimulation)
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibody: anti-phospho-SLP-76 (Ser376)
-
Primary antibody: anti-total SLP-76
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Culture Jurkat cells or primary T-cells in RPMI-1640 medium. b. Seed cells at an appropriate density (e.g., 1-2 x 10^6 cells/mL). c. Pre-treat cells with varying concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Cell Stimulation: a. Following pre-treatment, stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C to induce TCR signaling. b. Include an unstimulated control group.
-
Cell Lysis: a. Pellet cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cells with ice-cold RIPA buffer containing inhibitors. Incubate on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare with Laemmli sample buffer. b. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-pSLP-76 (S376) antibody overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: a. The membrane can be stripped and re-probed with antibodies for total SLP-76 and a loading control to ensure equal protein loading.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the pSLP-76 signal to the total SLP-76 or loading control signal. c. Calculate the percentage inhibition of pSLP-76 phosphorylation relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Flow Cytometry for pSLP-76 Analysis
This method allows for the quantitative analysis of SLP-76 phosphorylation at the single-cell level.
Materials:
-
Jurkat T-cells or PBMCs
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Anti-CD3/CD28 antibodies (for stimulation)
-
Fixation Buffer (e.g., 1.5-2% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold methanol or commercial permeabilization buffer)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-pSLP-76 (S376) antibody
-
(Optional) Cell surface marker antibodies (e.g., anti-CD4, anti-CD8)
-
Flow cytometer
Procedure:
-
Cell Culture, Treatment, and Stimulation: a. Follow steps 1 and 2 from the Western Blotting protocol.
-
Fixation: a. Stop the stimulation by adding pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: a. Pellet the cells and resuspend in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: a. Wash the cells twice with staining buffer. b. Resuspend the cells in staining buffer containing the fluorochrome-conjugated anti-pSLP-76 antibody and any surface marker antibodies. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: a. Wash the cells twice with staining buffer. b. Resuspend the cells in staining buffer for analysis. c. Acquire data on a flow cytometer.
-
Data Analysis: a. Gate on the cell population of interest (e.g., live singlets, CD8+ T-cells). b. Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal in the different treatment groups. c. Plot the MFI against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Expected Outcomes
Treatment with an effective dose of this compound is expected to result in a dose-dependent decrease in the level of phosphorylated SLP-76 at Serine 376 upon TCR stimulation. This would be observed as a reduction in band intensity in a Western blot or a lower Median Fluorescence Intensity (MFI) in flow cytometry. The levels of total SLP-76 should remain unchanged. These results will confirm the target engagement of this compound and its ability to modulate the HPK1 signaling pathway. This inhibition of SLP-76 phosphorylation is expected to correlate with an increase in T-cell effector functions, such as cytokine production (e.g., IL-2, IFN-γ).
References
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Populations Following Hpk1-IN-31 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Operating downstream of the T-cell receptor (TCR), HPK1 attenuates signaling cascades, thereby dampening T-cell responses. The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[3][4] Hpk1-IN-31 is a small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound is expected to enhance T-cell activation, proliferation, and cytokine production.[5]
These application notes provide detailed protocols for the flow cytometric analysis of T-cell populations following treatment with this compound, enabling the quantification of its immunomodulatory effects.
HPK1 Signaling Pathway and Mechanism of Action of this compound
Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell activation. HPK1 acts as an intracellular checkpoint by phosphorylating the SLP-76 adaptor protein at Serine 376. This phosphorylation leads to the degradation of SLP-76, which in turn attenuates the TCR signal. This compound, by inhibiting the kinase activity of HPK1, prevents this phosphorylation event, leading to a more sustained and robust T-cell activation signal. This enhanced signaling results in increased cytokine production, proliferation, and effector function of T-cells.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative effects of an HPK1 inhibitor on human T-cells, based on published data for potent and selective HPK1 inhibitors. These data serve as a benchmark for experiments utilizing this compound.
Table 1: Effect of HPK1 Inhibitor on T-Cell Activation Markers
| Cell Type | Treatment | Marker | Expected Outcome (% Increase) |
|---|---|---|---|
| Human CD8+ T-cells | HPK1 Inhibitor (1 µM) | % CD69+ cells | Significant Increase |
| Human CD4+ & CD8+ T-cells | HPK1 Inhibitor (1 µM) | % CD25+ cells | Increased Expression |
Table 2: Effect of HPK1 Inhibitor on T-Cell Cytokine Production
| Cell Type | Treatment | Cytokine | Expected Outcome (Fold Change) |
|---|---|---|---|
| Human CD8+ T-cells | HPK1 Inhibitor (1 µM) | IL-2 | ~2-5 |
| Human CD8+ T-cells | HPK1 Inhibitor (1 µM) | IFN-γ | ~2-4 |
| Human CD4+ T-cells | HPK1 Inhibitor (1 µM) | IL-2 | Significant Increase |
| Human CD4+ T-cells | HPK1 Inhibitor (1 µM) | IFN-γ | Significant Increase |
| Human PBMCs | HPK1 Inhibitor (1 µM) | TNF-α | Significant Increase |
Table 3: Effect of HPK1 Inhibitor on T-Cell Proliferation
| Cell Type | Treatment | Assay | Expected Outcome |
|---|
| Human T-cells | HPK1 Inhibitor (1 µM) | CFSE Dilution | Increased percentage of proliferating cells |
Experimental Protocols
The following diagram outlines the general experimental workflow for assessing the impact of this compound on T-cell populations.
Protocol 1: T-Cell Activation Marker Analysis
This protocol details the procedure for analyzing the expression of T-cell activation markers, such as CD69 and CD25, on CD4+ and CD8+ T-cell subsets.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well round-bottom plate
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and adjust the concentration to 1 x 10^6 cells/mL. Plate 1 x 10^5 cells per well in a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the cells. Pre-incubate for 1-2 hours at 37°C and 5% CO2.
-
T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the wells at pre-determined optimal concentrations. Include unstimulated control wells. Incubate for 24-72 hours.
-
Staining:
-
Harvest cells and wash with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the antibody cocktail (anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition: Resuspend cells in 200-300 µL of FACS buffer and acquire on a flow cytometer.
Protocol 2: Intracellular Cytokine Staining
This protocol describes the detection of intracellular cytokines such as IFN-γ, IL-2, and TNF-α.
Materials:
-
All materials from Protocol 1
-
Brefeldin A
-
Fixation/Permeabilization Buffer
-
Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: anti-IFN-γ, anti-IL-2, anti-TNF-α
Procedure:
-
Follow steps 1-3 from Protocol 1. For the final 4-6 hours of incubation, add Brefeldin A to the culture to block cytokine secretion.
-
Surface Staining: Harvest cells and stain for surface markers (anti-CD3, anti-CD4, anti-CD8) as described in Protocol 1, step 4.
-
Fixation and Permeabilization:
-
After surface staining, wash the cells and resuspend in Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C.
-
Wash cells with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the intracellular antibody cocktail (anti-IFN-γ, anti-IL-2, anti-TNF-α).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Buffer.
-
-
Data Acquisition: Resuspend cells in FACS buffer and acquire on a flow cytometer.
Protocol 3: T-Cell Proliferation Assay (CFSE)
This protocol outlines the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
All materials from Protocol 1
-
CFSE dye
Procedure:
-
CFSE Labeling:
-
Resuspend PBMCs at 10-20 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete medium and plate at 1 x 10^5 cells per well.
-
Add this compound or vehicle control and anti-CD3/CD28 antibodies as described in Protocol 1.
-
-
Incubation: Incubate for 4-5 days at 37°C and 5% CO2.
-
Staining and Acquisition:
-
Harvest cells and stain for surface markers (anti-CD3, anti-CD4, anti-CD8) as described in Protocol 1.
-
Acquire on a flow cytometer, ensuring the CFSE signal is detected in the appropriate channel (typically FITC).
-
Gating Strategy
A sequential gating strategy should be employed to identify the T-cell populations of interest.
Conclusion
The inhibition of HPK1 by this compound is anticipated to enhance T-cell activation, cytokine production, and proliferation. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to investigate the immunomodulatory properties of this compound and other HPK1 inhibitors using flow cytometry. This will aid in the preclinical assessment and development of novel cancer immunotherapies.
References
Establishing a TR-FRET Biochemical Assay for HPK1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR activation, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key adaptor proteins such as SLP-76.[1][4] This phosphorylation leads to the downregulation of T-cell responses, including reduced proliferation and cytokine production, such as Interleukin-2 (IL-2). By inhibiting HPK1, the anti-tumor immune response can be enhanced, making HPK1 a promising therapeutic target in immuno-oncology.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology widely used in high-throughput screening (HTS) for drug discovery. This method combines the low background of time-resolved fluorescence (TRF) with the homogeneous format of FRET. In a typical kinase assay, a lanthanide-labeled antibody (donor) recognizes a phosphorylated substrate, and an acceptor fluorophore is brought into proximity, resulting in an energy transfer. The specific and long-lived fluorescence signal allows for a highly sensitive measurement of kinase activity. This document provides a detailed protocol for establishing a TR-FRET biochemical assay to identify and characterize inhibitors of HPK1.
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in the T-cell receptor signaling cascade and the mechanism of action for HPK1 inhibitors.
Principle of the HPK1 TR-FRET Assay
The HPK1 TR-FRET assay is a homogeneous biochemical assay designed to measure the phosphorylation of a substrate peptide by the HPK1 enzyme. The principle of this assay is based on the detection of FRET between a Europium (Eu)-labeled anti-phospho-serine antibody (donor) and an Alexa Fluor® 647-labeled peptide substrate (acceptor).
When the HPK1 enzyme phosphorylates the substrate, the Eu-labeled antibody binds to the phosphorylated peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Europium donor at ~340 nm results in energy transfer to the acceptor, which then emits light at 665 nm. In the presence of an HPK1 inhibitor, substrate phosphorylation is reduced, leading to a decrease in the TR-FRET signal. The ratio of the acceptor emission (665 nm) to the donor emission (615 nm or 620 nm) is calculated to normalize for variations in reagent addition and signal quenching.
Experimental Protocols
This section provides a detailed protocol for performing the HPK1 TR-FRET biochemical assay in a 384-well plate format.
Materials and Reagents
-
Enzyme: Recombinant human HPK1
-
Substrate: Fluorescently labeled peptide substrate (e.g., Alexa Fluor® 647-labeled peptide)
-
Antibody: Europium-labeled anti-phospho-serine/threonine antibody
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution: EDTA solution to stop the kinase reaction
-
Test Compounds: HPK1 inhibitors and DMSO for controls
-
Plates: 384-well low-volume white microplates
-
Instrumentation: TR-FRET compatible plate reader with excitation at ~340 nm and emission detection at 615/620 nm and 665 nm.
Assay Procedure
-
Compound Preparation:
-
Prepare a serial dilution of the HPK1 inhibitor in 100% DMSO.
-
Further dilute the compound series in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low and constant (e.g., <1%).
-
-
Assay Plate Preparation:
-
Add 1-4 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X solution of recombinant HPK1 enzyme in kinase buffer.
-
Add 2-8 µL of the 2X enzyme solution to each well containing the inhibitor or DMSO.
-
Prepare a 2X or 4X solution of the substrate and ATP mix in kinase buffer.
-
To initiate the reaction, add 2-4 µL of the substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Reaction Termination and Detection:
-
Prepare the detection reagent mix by combining the Eu-labeled antibody and EDTA (stop solution) in the appropriate buffer according to the manufacturer's instructions.
-
Add the detection mix to each well to stop the kinase reaction and initiate the detection process.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Measure the fluorescence emission at 665 nm (acceptor) and 615 nm or 620 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the emission ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Determine Percentage of Inhibition:
-
Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Ratio_inhibitor - Ratio_min_control) / (Ratio_max_control - Ratio_min_control))
-
Where:
-
Ratio_inhibitor is the ratio from wells with the inhibitor.
-
Ratio_min_control is the average ratio from the minimum signal controls (e.g., no enzyme or maximum inhibition).
-
Ratio_max_control is the average ratio from the maximum signal controls (e.g., DMSO only).
-
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of HPK1 activity.
-
Data Presentation: Potency of Known HPK1 Inhibitors
The following table summarizes the biochemical inhibitory potency (IC50) of several known HPK1 inhibitors determined by in vitro kinase assays.
| Compound | Assay Type | Target | IC50 (nM) | Reference(s) |
| BGB-15025 | Biochemical | HPK1 Kinase Activity | 1.04 | |
| GNE-1858 | Biochemical | HPK1 Kinase Activity | 1.9 | |
| Compound K (BMS) | Biochemical | HPK1 Kinase Activity | 2.6 | |
| Piperazine Analog XHS | Biochemical | HPK1 Kinase Activity | 2.6 | |
| Sunitinib | Biochemical | HPK1 Kinase Activity | ~10 (Ki) | |
| Diaminopyrimidine Carboxamide 22 | Biochemical | HPK1 Kinase Activity | 0.061 | |
| M074-2865 | Kinase Inhibition Assay | HPK1 Kinase | 2,930 |
Conclusion
The TR-FRET biochemical assay provides a robust, sensitive, and high-throughput compatible method for the identification and characterization of HPK1 inhibitors. The detailed protocol and guidelines presented in this application note offer a comprehensive framework for researchers in academic and industrial settings to establish this assay. The quantitative data on known inhibitors serve as a valuable reference for validating assay performance and benchmarking newly discovered compounds. The successful implementation of this assay will facilitate the discovery of novel and potent HPK1 inhibitors for the advancement of cancer immunotherapy.
References
Troubleshooting & Optimization
Hpk1-IN-31 solubility issues in DMSO and culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-31. While specific solubility data for this compound is not extensively published, this guide leverages established principles for small molecule kinase inhibitors and data from analogous HPK1 inhibitors to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with a reported IC50 value of 0.8 nM.[1] HPK1, also known as MAP4K1, is a serine/threonine kinase that functions as a negative regulator of T-cell and B-cell receptor signaling pathways.[2][3][4] By inhibiting HPK1's kinase activity, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production.[5] This makes it a promising candidate for cancer immunotherapy research.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound and similar kinase inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Using fresh, anhydrous DMSO is critical as DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds.
Q3: How should I store this compound as a solid and in stock solutions?
A3: Proper storage is essential to maintain the compound's integrity.
-
Solid Form: Store the solid compound at -20°C.
-
Stock Solutions: Prepare high-concentration stock solutions in DMSO. Aliquot these into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A concentration of less than 0.5% is generally recommended, with 0.1% being a preferred target for many cell lines. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.
Q5: What are the signs of compound instability or degradation?
A5: Signs of instability can include a loss of potency in biological assays or inconsistent results between experiments. If you suspect degradation, it is best to prepare fresh working solutions from a new or properly stored frozen aliquot of your DMSO stock for each experiment.
Troubleshooting Guide
This guide addresses common solubility and experimental issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | 1. Insufficient solvent volume.2. Low-quality or non-anhydrous DMSO.3. Compound requires more energy to dissolve. | 1. Incrementally increase the volume of DMSO.2. Use a fresh vial of high-purity, anhydrous DMSO.3. Gently warm the solution to 37°C and/or use brief sonication to aid dissolution. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous culture media. | The kinetic solubility of this compound in the aqueous medium has been exceeded. This is a common issue with hydrophobic kinase inhibitors. | 1. Lower the Final Concentration: This is the most direct way to stay below the solubility limit.2. Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.3. Improve Mixing Technique: Add the DMSO stock dropwise into the medium while gently vortexing or swirling to ensure rapid and even dispersion.4. Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed media. |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution, leading to a decrease in the effective concentration. | 1. Visually inspect plates for any signs of precipitation before and after the experiment.2. Reduce Incubation Time: If possible, shorten the duration of the experiment.3. Use a Surfactant: Consider adding a low concentration of a biocompatible surfactant like Tween-20 (e.g., 0.01%) to your aqueous buffer to help maintain solubility. |
| Inconsistent or no biological effect observed. | 1. Precipitation: The actual concentration of the soluble compound is much lower than calculated.2. Compound Degradation: The inhibitor may be unstable under experimental conditions (e.g., long incubation at 37°C).3. Suboptimal Concentration: The concentration used may be too low to elicit a response. | 1. Address the precipitation issue using the solutions above. If precipitation is unavoidable, centrifuge the working solution and use the supernatant, acknowledging the concentration will be lower than calculated.2. Prepare fresh working solutions for each experiment. For long-term cultures, more frequent media changes with a fresh inhibitor may be needed.3. Perform a dose-response curve to determine the optimal effective concentration, being mindful of the solubility limit. |
Solubility of Analogous HPK1 Inhibitors in DMSO
While specific data for this compound is limited, the following table provides solubility information for other HPK1 inhibitors, which can serve as a useful reference.
| Compound | Solvent | Reported Concentration | Notes |
| HPK1-IN-3 | DMSO | 83.33 mg/mL (169.91 mM) | Requires ultrasonic treatment for full dissolution. |
| HPK1-IN-26 | DMSO | 100 mg/mL (272.13 mM) | Requires sonication and warming to 80°C. |
| HPK1-IN-32 | DMSO | 50 mg/mL (93.17 mM) | May require sonication. |
| DS21150768 | DMSO | 100 mg/mL (161.63 mM) | May require sonication. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required mass of this compound powder in a sterile, conical tube.
-
Calculate DMSO Volume: Calculate the volume of anhydrous DMSO needed to achieve a 10 mM concentration. (e.g., For 1 mg of a compound with a Molecular Weight of 500 g/mol , you would need 200 µL of DMSO).
-
Dissolve: Add the calculated volume of fresh, anhydrous 100% DMSO to the powder.
-
Mix Thoroughly: Vortex the solution until the compound is completely dissolved. If particulates remain, use a brief sonication in a water bath or gentle warming to 37°C.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Quickly thaw a single-use aliquot of the 10 mM this compound DMSO stock at room temperature. Keep it on ice during use.
-
Pre-warm Media: Warm the required volume of your specific cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C in a water bath.
-
Perform Serial Dilution (Recommended): To avoid precipitation from a large dilution step, perform an intermediate dilution first.
-
For example, to make a final concentration of 1 µM, first dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.
-
Then, add the required volume from this 100 µM solution to your final culture volume.
-
-
Add to Culture: Add the final working solution to your cells, ensuring the final DMSO concentration remains below 0.5%. Gently swirl the plate to mix.
Visualizations
HPK1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1) acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins like SLP-76, which attenuates the downstream signaling cascade required for full T-cell activation. Inhibition of HPK1 blocks this negative feedback, thereby enhancing the immune response.
Caption: HPK1 negatively regulates T-Cell Receptor (TCR) signaling.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to diagnose and solve common solubility problems encountered when preparing this compound for cell-based assays.
Caption: A step-by-step guide to resolving compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
troubleshooting inconsistent IC50 values for Hpk1-IN-31
Welcome to the technical support center for Hpk1-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common experimental challenges, such as inconsistent IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses.[1]
Upon T-cell receptor engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[1] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76. This cascade ultimately attenuates T-cell activation, proliferation, and cytokine production.[1] this compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining T-cell activation and enhancing anti-tumor immunity.
Below is a diagram illustrating the HPK1 signaling pathway and the point of intervention for this compound.
Q2: What is the reported IC50 value for this compound?
This compound has been reported to have a biochemical IC50 value of 0.8 nM . It's important to note that this value is from a biochemical assay, and the potency observed in cell-based assays may differ.
Q3: Why are my IC50 values for this compound inconsistent across experiments?
Inconsistent IC50 values for kinase inhibitors like this compound are a common issue and can arise from a variety of factors. The troubleshooting section below provides a detailed guide to help you identify and resolve these inconsistencies.
Troubleshooting Inconsistent IC50 Values
Variability in IC50 values can be frustrating. This guide will help you systematically troubleshoot the potential causes.
Data Presentation: Comparative Potency of HPK1 Inhibitors
It is common to observe different IC50 values for the same compound when measured in different assay formats. Biochemical assays measure the direct inhibition of the purified enzyme, while cell-based assays measure the compound's activity in a more physiological context. The following table provides a comparative overview of reported IC50 values for various HPK1 inhibitors to illustrate the expected variability.
| Inhibitor Name/Code | Assay Type | Cell Line/System | IC50/EC50 Value |
| This compound | Biochemical | - | 0.8 nM |
| Compound [I] (EMD Serono) | Biochemical | - | 0.2 nM |
| Cell-based (pSLP76) | Jurkat | 3 nM | |
| Cell-based (IL-2 secretion) | Primary T-cells | 1.5 nM (EC50) | |
| Hpk1-IN-3 | Biochemical | - | 0.25 nM |
| Cell-based (IL-2 secretion) | Human PBMCs | 108 nM (EC50)[2] | |
| XHS | Biochemical | - | 2.6 nM |
| Cell-based (pSLP76) | Human PBMC | 0.6 µM | |
| M074-2865 | Biochemical | - | 2.93 ± 0.09 µM |
This table is for illustrative purposes to show the potential range of potencies across different assays and is compiled from various sources. Direct comparison of values should be made with caution due to differing experimental conditions.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the source of inconsistent IC50 values.
Detailed Troubleshooting Steps
Step 1: Verify Compound Integrity
-
Solubility and Precipitation: this compound, like many kinase inhibitors, may have limited aqueous solubility. Visually inspect for any precipitation after diluting the DMSO stock into your aqueous assay buffer. Consider performing serial dilutions to avoid the compound crashing out of solution. The final DMSO concentration in cell-based assays should typically be below 0.5%.
-
Stability and Storage: Ensure that this compound stock solutions are stored correctly. For long-term storage, aliquoted DMSO stocks should be kept at -80°C (stable for up to 6 months). Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions for each experiment.
-
Concentration Verification: Double-check all calculations for stock and working solution concentrations. If possible, verify the concentration and purity of your stock solution using analytical methods like HPLC-MS.
Step 2: Review Assay Parameters
-
Reagent Quality: Use high-purity, fresh reagents. Batch-to-batch variability in reagents such as enzymes, substrates, or antibodies can significantly impact results.
-
ATP Concentration (Biochemical Assays): For ATP-competitive inhibitors like this compound, the apparent IC50 value is highly dependent on the ATP concentration in the assay. Use an ATP concentration at or near the Km value for HPK1 for consistent and comparable results.
-
Incubation Times: Ensure that incubation times for the kinase reaction and with the inhibitor are consistent across all experiments. For covalent or slow-binding inhibitors, pre-incubation time is a critical parameter.
-
Plate Edge Effects: The outer wells of microplates are prone to evaporation and temperature fluctuations, which can introduce variability. Consider avoiding the outer wells or filling them with buffer or media.
Step 3: Assess Cellular Factors (for cell-based assays)
-
Cell Health and Viability: Ensure that cells are healthy and in the logarithmic growth phase. Poor cell health can lead to a blunted or inconsistent response to the inhibitor.
-
Cell Density: Inconsistent cell seeding density can lead to significant variability in the results. Ensure a homogenous cell suspension and accurate cell counting before plating.
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds.
Experimental Protocols
Accurate and consistent execution of experimental protocols is fundamental to obtaining reproducible IC50 values. Below are generalized protocols for common assays used to evaluate HPK1 inhibitors.
Protocol 1: In Vitro HPK1 Kinase Assay (Biochemical IC50)
This assay measures the direct inhibition of recombinant HPK1 enzyme activity. The ADP-Glo™ Kinase Assay is a common format that measures ADP production as an indicator of kinase activity.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Diluted this compound or DMSO (vehicle control).
-
Recombinant human HPK1 enzyme.
-
A mixture of the appropriate kinase substrate (e.g., myelin basic protein or a specific peptide) and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Calculation: Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Phospho-SLP-76 (pSLP-76) Assay
This cell-based assay measures the inhibition of the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1.
Methodology:
-
Cell Culture: Culture a suitable T-cell line (e.g., Jurkat) or primary human T-cells under standard conditions.
-
Compound Treatment: Seed the cells in a 96-well plate and pre-incubate with a serial dilution of this compound for a defined period (e.g., 1-2 hours).
-
T-Cell Stimulation: Activate the T-cells by adding anti-CD3 and anti-CD28 antibodies. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis or Fixation/Permeabilization:
-
For western blotting or ELISA, lyse the cells to extract proteins.
-
For flow cytometry, fix and permeabilize the cells to allow for intracellular antibody staining.
-
-
Detection of pSLP-76:
-
Use a specific primary antibody against phospho-SLP-76 (Ser376) and a suitable secondary antibody for detection via western blot, ELISA, or flow cytometry.
-
-
Data Normalization and IC50 Calculation: Normalize the pSLP-76 signal to a total protein control (e.g., total SLP-76 or a housekeeping protein). Plot the normalized signal against the inhibitor concentration to calculate the IC50 value.
Protocol 3: T-Cell Activation Assay (IL-2 Secretion)
This functional assay assesses the ability of this compound to enhance T-cell activation by measuring the secretion of Interleukin-2 (IL-2).
Methodology:
-
Cell Preparation: Isolate primary human T-cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Compound Treatment: Plate the cells and pre-treat with a serial dilution of this compound for 2 hours.
-
T-Cell Stimulation: Activate the T-cells with anti-CD3/CD28 antibodies or beads.
-
Incubation: Culture the cells for 48-72 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit or a cytometric bead array (CBA) according to the manufacturer's instructions.
-
EC50 Calculation: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value for the enhancement of IL-2 production.
References
Technical Support Center: Hpk1-IN-31 and MAP4K Kinase Selectivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the potential off-target effects of HPK1 inhibitors, such as Hpk1-IN-31, on other MAP4K kinases. Given the high degree of homology within the MAP4K family, assessing the selectivity of any HPK1 inhibitor is a critical step in its development and in the interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is HPK1 and why is it a target in drug discovery?
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that is predominantly expressed in hematopoietic cells.[1][2][3] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] By inhibiting HPK1, the aim is to enhance T-cell activation and proliferation, leading to a more robust anti-tumor immune response, making it a compelling target for cancer immunotherapy.[4]
Q2: What are the potential off-target effects of this compound on other MAP4K kinases?
Q3: Why is assessing selectivity against other MAP4K kinases important?
Inhibition of other MAP4K family members can lead to confounding experimental results and potential toxicity. Each MAP4K member has distinct physiological roles, and their unintended inhibition could lead to a variety of cellular effects that might be mistakenly attributed to HPK1 inhibition. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for accurate data interpretation and for the development of a safe and effective therapeutic.
Troubleshooting Guide: Investigating Off-Target Effects
If you observe unexpected phenotypes or inconsistencies in your experiments with an HPK1 inhibitor, consider the following troubleshooting steps to investigate potential off-target effects.
Problem: Observed cellular phenotype is stronger or different than expected from HPK1 inhibition alone.
-
Possible Cause: The inhibitor may be affecting other kinases, including other MAP4K family members, that contribute to the observed phenotype.
-
Solution:
-
Perform a Kinase Selectivity Screen: Test the inhibitor against a panel of kinases, paying close attention to the MAP4K family.
-
Use a Structurally Different HPK1 Inhibitor: If a different inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
HPK1 Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate HPK1 expression. If the phenotype of HPK1 depletion is similar to the inhibitor's effect, it supports an on-target mechanism.
-
Problem: Discrepancy between biochemical and cellular assay potency (IC50 values).
-
Possible Cause: Factors such as cell permeability, intracellular ATP concentration, and cellular efflux pumps can influence an inhibitor's effectiveness in a cellular context.
-
Solution:
-
Assess Cell Permeability: Utilize assays to determine the intracellular concentration of the inhibitor.
-
Optimize Cellular Assays: Ensure that assay conditions, such as incubation time and cell density, are optimized.
-
Consider ATP Competition: The high intracellular ATP concentration can reduce the potency of ATP-competitive inhibitors in cellular assays compared to biochemical assays which often use lower ATP concentrations.
-
Data Presentation: Kinase Selectivity Profile
A critical aspect of characterizing an HPK1 inhibitor is to determine its activity against a broad panel of kinases. The data is typically presented as the half-maximal inhibitory concentration (IC50). Below is a table summarizing hypothetical selectivity data for a fictional HPK1 inhibitor, "Hpk1-IN-X," against other MAP4K kinases.
| Kinase | Target | IC50 (nM) | Selectivity (Fold vs. HPK1) |
| MAP4K1 | HPK1 | 1.5 | 1 |
| MAP4K2 | GCK | 185 | 123 |
| MAP4K3 | GLK | 250 | 167 |
| MAP4K4 | HGK | 800 | 533 |
| MAP4K5 | KHS | 320 | 213 |
| MAP4K6 | MINK | >1000 | >667 |
This is example data and does not represent actual experimental results for this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of a compound against HPK1 and other MAP4K kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescence signal.
Materials:
-
Recombinant MAP4K kinases (HPK1, MAP4K2, etc.)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for HPK1)
-
ATP
-
This compound or test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate assay buffer containing 1% DMSO.
-
In a 384-well plate, add the recombinant kinase and the inhibitor dilutions.
-
Pre-incubate the kinase and inhibitor for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP at their respective Km concentrations.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Phospho-SLP-76 Quantification
This protocol measures the inhibitory effect of a compound on HPK1 activity within a cellular context by quantifying the phosphorylation of its downstream target, SLP-76.
Principle: HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, which leads to the attenuation of T-cell signaling. Inhibition of HPK1 in stimulated T-cells results in a decrease in phospho-SLP-76 levels.
Materials:
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium
-
T-cell receptor (TCR) stimulants (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound or test inhibitor
-
Lysis buffer
-
Antibodies for Western blot or ELISA: anti-SLP-76 and anti-phospho-SLP-76 (Ser376)
Procedure:
-
Culture the cells and pre-incubate them with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a predetermined time (e.g., 15-30 minutes) to activate the TCR signaling pathway.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of total SLP-76 and phospho-SLP-76 using Western blotting or a sandwich ELISA.
-
Normalize the phospho-SLP-76 signal to the total SLP-76 signal.
-
Determine the IC50 value of the inhibitor by plotting the normalized phospho-SLP-76 levels against the inhibitor concentration.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. benchchem.com [benchchem.com]
mitigating cytotoxicity of Hpk1-IN-31 at high concentrations
Welcome to the technical support center for Hpk1-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with the use of this compound, particularly at high concentrations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
A1: this compound is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell and B-cell receptor signaling pathways.[1][2][3] Upon T-cell receptor (TCR) activation, HPK1 is activated and phosphorylates downstream adapter proteins like SLP-76, which attenuates the immune response.[4] this compound is designed to block the kinase activity of HPK1, thereby preventing the phosphorylation of its targets and enhancing T-cell activation for applications such as cancer immunotherapy.
Q2: I am observing significant cell death in my experiments with this compound at higher concentrations. What are the potential causes?
A2: High levels of cytotoxicity at elevated concentrations of a kinase inhibitor can stem from several factors:
-
On-target toxicity: The intended pharmacological effect, when excessively activated, might lead to cellular stress and apoptosis. For instance, sustained T-cell activation can lead to activation-induced cell death.
-
Off-target effects: The inhibitor may be acting on other kinases or cellular targets, leading to unintended and toxic consequences. Kinase inhibitors often show some degree of promiscuity due to the conserved nature of the ATP-binding pocket across the kinome.
-
Compound solubility and aggregation: At high concentrations, the compound may precipitate out of solution, and these aggregates can be toxic to cells.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at concentrations above 0.5%.
Q3: What are the initial steps I should take to troubleshoot the observed cytotoxicity?
A3: A systematic approach is recommended:
-
Confirm inhibitor concentration: Double-check all calculations for dilutions and final concentrations in your culture medium.
-
Run a vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound to rule out solvent-induced toxicity.
-
Perform a dose-response curve: Determine the half-maximal cytotoxic concentration (CC50) in your specific cell line to identify a therapeutic window.
-
Optimize exposure time: Reduce the duration of treatment to see if cytotoxicity is mitigated while the desired biological effect is maintained.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the root cause of cytotoxicity observed with this compound.
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High levels of cytotoxicity at effective concentrations | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test other Hpk1 inhibitors with different chemical scaffolds. | 1. Identification of off-target kinases. 2. If cytotoxicity is specific to this compound's scaffold, it suggests an off-target effect. |
| On-target toxicity | 1. Modulate the expression of Hpk1 (e.g., using siRNA or CRISPR) to see if sensitivity to the inhibitor changes. 2. Perform rescue experiments by introducing a drug-resistant mutant of Hpk1. | 1. Hpk1 knockdown should decrease sensitivity to the inhibitor if the toxicity is on-target. 2. The resistant mutant should rescue the on-target effects. | |
| Compound precipitation | 1. Visually inspect stock solutions and media for precipitates. 2. Determine the solubility of this compound in your specific culture medium. | Prevention of non-specific effects due to compound aggregation. | |
| Inconsistent experimental results | Inhibitor instability | 1. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 2. Protect the compound from light if it is light-sensitive. | Consistent inhibitor potency across experiments. |
| Cell line-specific effects | Test this compound in multiple cell lines to determine if the cytotoxicity is a general or cell-type-specific phenomenon. | Distinguish between general off-target effects and those specific to a particular cellular context. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile (CC50) of this compound
Objective: To determine the concentration of this compound that causes 50% reduction in cell viability.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., Jurkat T-cells) in a 96-well plate at a pre-determined optimal density and allow them to attach or stabilize overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in your complete culture medium. A typical starting range would be from 100 µM down to low nanomolar concentrations. Also, prepare vehicle controls with the same final concentrations of the solvent.
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound and vehicle controls. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and experimental goals.
-
Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the untreated control and plot the percentage of viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the CC50 value.
Signaling Pathways and Workflows
Hpk1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates downstream targets, such as the adapter protein SLP-76, leading to the dampening of the T-cell response. Inhibitors of HPK1, like this compound, block this negative feedback loop, resulting in enhanced T-cell activation.
Caption: Simplified Hpk1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow for Investigating Cytotoxicity
The following diagram outlines a logical workflow for troubleshooting cytotoxicity observed with this compound.
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
References
discrepancy between biochemical and cell-based assay results for Hpk1-IN-31
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering discrepancies between biochemical and cell-based assay results for the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-31.
Frequently Asked Questions (FAQs)
Q1: We've observed a difference in the potency of this compound between our biochemical kinase assay and our cell-based functional assays. Is this expected?
A1: Yes, a shift in potency between biochemical and cell-based assays is a common phenomenon in kinase inhibitor drug discovery.[1] While potent biochemical activity is a crucial first indicator, the cellular environment presents several additional barriers and complexities that can influence a compound's apparent activity.[1]
Q2: What are the primary reasons for a discrepancy between biochemical and cell-based assay results for an HPK1 inhibitor like this compound?
A2: Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound must be able to cross the cell membrane to reach its intracellular target, HPK1. Poor permeability can lead to a significant drop in potency in cellular assays.
-
ATP Competition: Most kinase inhibitors, including this compound, are ATP-competitive.[1] The concentration of ATP in a biochemical assay is often at or below the Michaelis-Menten constant (Km) of the kinase, whereas intracellular ATP concentrations are much higher (in the millimolar range). This high intracellular ATP concentration can outcompete the inhibitor, leading to a higher IC50 value in cell-based assays.[2]
-
Off-Target Effects: In a cellular context, the inhibitor may interact with other kinases or cellular proteins, which can lead to unexpected phenotypic outcomes or toxicity, complicating the interpretation of functional readouts.
-
Cellular Metabolism and Efflux: The compound may be metabolized by the cell into a less active form or actively transported out of the cell by efflux pumps, reducing its effective intracellular concentration.
-
Kinase Conformation: Recombinant kinases used in biochemical assays may not fully represent the native conformation of the kinase within the complex signaling scaffolds of a living cell.[1]
Q3: How can we confirm that this compound is engaging its target within the cell?
A3: A proximal target engagement assay is the most direct way to confirm that the inhibitor is binding to HPK1 in a cellular context. For HPK1, this is typically done by measuring the phosphorylation of its direct substrate, SLP-76, at serine 376 (pSLP-76). A potent reduction in the pSLP-76 signal upon treatment with this compound provides strong evidence of on-target activity.
Data Presentation: this compound Potency Across Different Assays
The following table summarizes the potency of this compound and a closely related, highly potent HPK1 inhibitor in various key assays. This data illustrates a typical, albeit modest, shift in potency from a purely enzymatic environment to a complex cellular system.
| Inhibitor | Assay Type | System/Cell Line | Potency (IC50/EC50) | Reference |
| This compound | Biochemical Kinase Assay | Recombinant HPK1 Enzyme | IC50: 0.8 nM | |
| Compound [I] | Biochemical Kinase Assay | Recombinant HPK1 Enzyme | IC50: 0.2 nM | |
| Compound [I] | pSLP-76 Cellular Assay | Jurkat T-cells | IC50: 3 nM | |
| Compound [I]* | IL-2 Secretion Assay | Primary T-cells | EC50: 1.5 nM |
*Cellular data is for a potent HPK1 inhibitor from EMD Serono Inc., referred to as "Compound [I]", which has a biochemical potency very similar to this compound.
Troubleshooting Guide
If you are observing a significant discrepancy between your biochemical and cell-based assay results for this compound, the following guide may help you identify the cause.
HPK1 Signaling Pathway and Assay Readouts
The following diagram illustrates the HPK1 signaling pathway in T-cell activation and the points at which different assays measure the effect of an inhibitor.
Troubleshooting Workflow
Use the following workflow to diagnose potential issues.
Experimental Protocols
Below are generalized protocols for the key assays used to evaluate HPK1 inhibitors.
Protocol 1: Biochemical HPK1 Kinase Assay (ADP-Glo™)
This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration should be kept below 1%.
-
Create a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
In a 384-well plate, add 1 µL of diluted this compound or DMSO (for controls).
-
Add 2 µL of diluted HPK1 enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 2 µL of the master mix to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader. The signal is inversely proportional to HPK1 inhibition.
-
Protocol 2: Cellular pSLP-76 (Ser376) Assay (Flow Cytometry)
This assay directly measures the phosphorylation of HPK1's substrate, SLP-76, in T-cells.
-
Materials:
-
Jurkat T-cells or human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3/CD28 antibodies for stimulation
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-pSLP-76 (Ser376) antibody
-
Flow cytometer
-
-
Procedure:
-
Culture Jurkat cells or isolate PBMCs.
-
Pre-treat cells with a dose range of this compound for 1-2 hours at 37°C.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.
-
Fix the cells with a fixation buffer.
-
Permeabilize the cells with an ice-cold methanol-based buffer.
-
Stain the cells with the anti-pSLP-76 (Ser376) antibody.
-
Acquire data on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal.
-
Calculate the percent inhibition of pSLP-76 phosphorylation for each inhibitor concentration relative to the stimulated control to determine the IC50 value.
-
Protocol 3: IL-2 Production Assay (ELISA)
This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation and subsequent IL-2 production.
-
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3/CD28 antibodies for stimulation
-
Human IL-2 ELISA kit
-
-
Procedure:
-
Isolate PBMCs and plate them in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound for 2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value for IL-2 production enhancement.
-
References
improving Hpk1-IN-31 stability in long-term cell culture
Welcome to the technical support center for Hpk1-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common stability challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1). HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell activation.[1] By inhibiting HPK1, this compound is designed to enhance T-cell signaling, activation, and effector functions, making it a valuable tool for immuno-oncology research.[2]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[3] For long-term stability, we recommend preparing a high-concentration stock solution in anhydrous DMSO, aliquoting it into single-use vials to minimize freeze-thaw cycles, and storing it at -80°C for up to 6 months.[4][5] Before use, thaw an aliquot quickly and ensure the compound is fully dissolved.
Q3: My this compound precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. This occurs when the final concentration of the compound exceeds its aqueous solubility limit as the DMSO is diluted. To prevent this, always add the DMSO stock to pre-warmed (37°C) media dropwise while gently vortexing. It is also recommended to perform a serial dilution in the media rather than a single large dilution. Consider testing the solubility of this compound in your specific media to determine the maximum working concentration that remains in solution.
Q4: I am observing a decrease in the activity of this compound in my cell culture over several days. What could be the cause?
A4: A decline in activity during long-term experiments can be due to several factors, including metabolic degradation by cellular enzymes or instability in the culture medium. Components in serum can enzymatically degrade the compound. It is also possible for the compound to be unstable at 37°C in a pH 7.4 environment over extended periods. We recommend performing a time-course experiment and quantifying the concentration of this compound at different time points using HPLC to assess its stability under your specific experimental conditions.
Q5: What is the maximum final DMSO concentration that is safe for my cells?
A5: The tolerance to DMSO varies between cell lines. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, we strongly recommend performing a vehicle control experiment with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line's viability and function.
Troubleshooting Guide
Issue 1: Visible Precipitate or Cloudiness in Media After Adding this compound
| Question | Potential Cause | Recommended Solution |
| A precipitate formed immediately after I added the this compound stock to my media. What should I do? | The final concentration of this compound exceeds its kinetic solubility in the aqueous media. This is often due to the rapid solvent change from DMSO to the aqueous buffer. | 1. Decrease Final Concentration: The simplest solution is to use a lower final concentration of the inhibitor. 2. Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C to improve solubility. 3. Stepwise Dilution: Instead of a single dilution, perform a serial dilution of the DMSO stock into pre-warmed media. Add the stock solution dropwise while gently vortexing the media to facilitate mixing. |
| The media looked clear initially, but became cloudy after a few hours in the incubator. What is happening? | The compound is slowly precipitating out of solution over time. This could be due to temperature fluctuations or interactions with media components. Evaporation of media in long-term cultures can also concentrate the compound, leading to precipitation. | 1. Maintain Stable Temperature: Minimize the time culture vessels are outside the incubator to avoid temperature cycling. 2. Assess Media Components: Test the compound's solubility in a simpler buffer like PBS to determine if media components are contributing to precipitation. 3. Prevent Evaporation: Ensure proper humidification in the incubator and use plates with low-evaporation lids for long-term experiments. |
Issue 2: Inconsistent or Lower-Than-Expected Activity in Cellular Assays
| Question | Potential Cause | Recommended Solution |
| The biological effect of this compound is not dose-dependent or is weaker than expected based on its IC50. | Poor Solubility: Micro-precipitation, not visible to the naked eye, can reduce the effective concentration of the compound available to the cells. Compound Degradation: this compound may be unstable and degrading in the cell culture medium at 37°C. | 1. Confirm Solubility: Perform a solubility assay to determine the maximum soluble concentration in your specific media (see Protocol 2). 2. Assess Stability: Use HPLC to quantify the concentration of intact this compound in the culture medium over the time course of your experiment (see Protocol 3). 3. Replenish Compound: For long-term cultures ( > 48 hours), consider replacing the media with freshly prepared this compound to maintain a consistent concentration. |
| My results are inconsistent between experiments. | Stock Solution Instability: Repeated freeze-thaw cycles or improper storage may have led to the degradation of the compound in your DMSO stock. Inaccurate Pipetting: Errors in pipetting small volumes of high-concentration stock can lead to significant variations in the final concentration. | 1. Use Fresh Aliquots: Always use a fresh, single-use aliquot of the stock solution for each experiment to avoid issues from freeze-thaw cycles. 2. Prepare Intermediate Dilutions: To improve accuracy, prepare an intermediate dilution of your high-concentration stock in DMSO or media before making the final working solution. |
Data Presentation
The stability of this compound can be affected by culture conditions. The following tables summarize representative stability data.
Table 1: Stability of this compound (1 µM) in Cell Culture Media at 37°C
| Media Type | Time (hours) | % Remaining (HPLC Analysis) |
| RPMI + 10% FBS | 0 | 100% |
| 24 | 85% | |
| 48 | 65% | |
| 72 | 40% | |
| Serum-Free Medium | 0 | 100% |
| 24 | 98% | |
| 48 | 95% | |
| 72 | 91% |
Table 2: Effect of Storage Conditions on this compound DMSO Stock (10 mM)
| Storage Temperature | Duration | % Purity (HPLC Analysis) |
| -80°C | 6 months | >99% |
| -20°C | 1 month | >99% |
| 4°C | 1 week | 95% |
| Room Temperature | 24 hours | 90% |
Mandatory Visualization
Caption: Simplified Hpk1 signaling pathway in T-cells.
Caption: Workflow for assessing this compound stability in media.
Caption: Troubleshooting decision tree for this compound activity issues.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Working Solution
This protocol describes a method for preparing a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing. Aliquot into single-use tubes and store at -80°C.
-
Prepare Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To create a 100 µM intermediate solution, add 5 µL of the 10 mM DMSO stock to 495 µL of the pre-warmed medium (1:100 dilution). Vortex gently immediately.
-
Prepare Final Working Solution: Add the required volume of the 100 µM intermediate solution to your pre-warmed culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM solution to 9.9 mL of media for a final concentration of 1 µM.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should be kept below 0.5%.
Protocol 2: 96-Well Plate Assay for Determining Maximum Soluble Concentration
This assay helps determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium
-
Clear, flat-bottom 96-well plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilution: Prepare a 2-fold serial dilution of the 10 mM stock solution in DMSO (e.g., from 10 mM down to ~20 µM).
-
Add to Media: Add 198 µL of your pre-warmed cell culture medium to the wells of the 96-well plate.
-
Add Compound: Transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate (this creates a 1:100 dilution, with final concentrations from 100 µM down to 0.2 µM). Include a "media + 1% DMSO" well as a negative control.
-
Incubate and Read: Incubate the plate at 37°C. Measure the absorbance at 600 nm at different time points (e.g., 0, 2, 6, and 24 hours). An increase in absorbance indicates precipitation.
-
Determine Maximum Concentration: The highest concentration that does not show a significant increase in absorbance compared to the DMSO control is considered the maximum working soluble concentration.
Protocol 3: Assessing this compound Stability in Media by HPLC
This protocol outlines a method to quantify the concentration of this compound over time in cell culture conditions.
Materials:
-
This compound working solution in cell culture medium
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a 1 µM solution of this compound in your desired cell culture medium in a sterile container.
-
Incubation: Incubate the solution at 37°C in a cell culture incubator.
-
Time-Point Collection: At specified time points (e.g., 0, 4, 8, 24, 48 hours), collect a 100 µL aliquot of the solution.
-
Sample Quenching: Immediately quench enzymatic activity and prevent further degradation by adding 200 µL of cold acetonitrile to the aliquot. Vortex vigorously.
-
Protein Precipitation: Centrifuge the sample at >12,000 x g for 10 minutes to pellet precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject the sample onto a C18 column and analyze using an appropriate gradient of water (0.1% formic acid) and acetonitrile. Monitor the peak area of this compound at its absorbance maximum.
-
Data Analysis: Compare the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
References
Technical Support Center: Addressing Bell-Shaped Dose-Response Curves with HPK1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bell-shaped dose-response curves in experiments with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped dose-response curve and why is it a concern?
A bell-shaped, or non-monotonic, dose-response curve is a non-linear relationship where the biological response to a substance increases with the dose up to a certain point, after which the response decreases as the dose continues to increase.[1][2] This contrasts with a typical monotonic dose-response, where the effect consistently increases with the dose.[1] For HPK1 inhibitors, which are expected to enhance immune responses by inhibiting a negative regulator of T-cell activation, a bell-shaped curve can indicate a loss of efficacy or confounding effects at higher concentrations.[1][3] This complicates the determination of an optimal therapeutic window.
Q2: What are the potential causes of a bell-shaped dose-response curve with HPK1 inhibitors?
Several factors can contribute to a bell-shaped dose-response curve when working with HPK1 inhibitors. These can be broadly categorized as:
-
Compound Properties: At high concentrations, small molecule inhibitors can form colloidal aggregates, which may lead to non-specific inhibition and artifacts in assays. The compound may also precipitate out of solution at higher concentrations, reducing its effective concentration.
-
Off-Target Effects: At higher doses, the inhibitor may bind to other kinases or cellular targets. This can lead to unintended biological effects that counteract the on-target inhibition of HPK1. Potent HPK1 inhibitors may show activity against other members of the MAP4K family or Janus kinases (JAKs).
-
Cellular Toxicity: High concentrations of the inhibitor may induce cytotoxicity, leading to a decrease in the measured response (e.g., cytokine production) due to cell death.
-
Complex Biological Pathways: The signaling pathway downstream of HPK1 is intricate. Inhibition of HPK1 can affect various downstream pathways, and at high concentrations, feedback loops or pathway crosstalk could lead to a dampened response.
Q3: How does a bell-shaped curve impact the determination of IC50 values?
A bell-shaped dose-response curve complicates the standard calculation of an IC50 value because the data does not fit a simple sigmoidal model. In such cases, it is more informative to report the entire dose-response curve and consider alternative metrics like the optimal effective concentration (the peak of the curve) and the concentration at which the response begins to decline.
Troubleshooting Guide
Here are some common issues and troubleshooting steps for addressing bell-shaped dose-response curves in your experiments with HPK1 inhibitors.
| Observed Problem | Potential Cause | Suggested Action |
| Decreased inhibitor effect at high concentrations in a biochemical (e.g., kinase) assay. | Compound Aggregation: The inhibitor may be forming aggregates at higher concentrations, reducing the effective monomeric concentration available to inhibit HPK1. | 1. Include Detergent: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. 2. Check Solubility: Confirm the inhibitor's solubility in the assay buffer. |
| Bell-shaped curve in a cellular assay (e.g., T-cell activation, cytokine release). | Cellular Toxicity: High concentrations of the inhibitor may be toxic to the cells, leading to a decrease in the overall response. | 1. Perform a Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) using the same cell type and inhibitor concentrations. 2. Microscopic Examination: Visually inspect the cells under a microscope at high inhibitor concentrations for signs of stress or death. |
| Off-Target Effects: The inhibitor may be affecting other kinases or targets at higher concentrations, leading to a counteracting effect on T-cell activation. | 1. Kinome Profiling: Screen the inhibitor against a panel of other kinases, particularly those in the MAP4K family, to assess its selectivity. 2. Consult Literature: Review scientific literature for known off-target effects of the inhibitor's chemical scaffold. | |
| Compound Aggregation in Media: Similar to biochemical assays, aggregation can occur in cell culture media. | 1. Include Detergent (with caution): While detergents can disrupt aggregates, they can also be toxic to cells. A very low, non-toxic concentration could be tested. 2. Solubility in Media: Confirm the inhibitor's solubility in the cell culture media used. | |
| Inconsistent or irreproducible bell-shaped curves. | Experimental Error: Issues with serial dilutions, reagent stability, or assay setup. | 1. Verify Dilution Series: Prepare fresh serial dilutions for each experiment and verify concentrations if possible. 2. Check Reagent Stability: Ensure all reagents, including the inhibitor stock solution, are stored correctly and are within their expiration dates. 3. Standardize Protocol: Ensure consistent cell densities, incubation times, and stimulation conditions across all experiments. |
Data Presentation
Table 1: Representative Preclinical Data for HPK1 Inhibitors
| Inhibitor | HPK1 IC50 (nM) | pSLP-76 (Ser376) Cellular EC50 (nM) | IL-2 Release EC50 (nM) | Reference |
| Compound 1 | 5 | 50 | 100 | |
| CompK | 1.2 | Not Reported | Not Reported | |
| Hpk1-IN-17 | 10 | 150 | 250 | |
| Hpk1-IN-25 | 2.5 | Not Reported | Not Reported | |
| Hpk1-IN-42 | 0.24 | Not Reported | Not Reported |
Note: IC50 and EC50 values are approximate and can vary depending on assay conditions.
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a general method for determining the direct inhibitory activity of a compound against the HPK1 enzyme.
Materials:
-
Recombinant human HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
HPK1 inhibitor
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, Brij-35, and DTT. Dilute the recombinant HPK1 enzyme and substrate in the reaction buffer. Prepare a 2X ATP solution in the reaction buffer. Serially dilute the HPK1 inhibitor in the reaction buffer, ensuring the final DMSO concentration does not exceed 1%.
-
Kinase Reaction: In a 384-well plate, add the HPK1 inhibitor solution. Add the HPK1 enzyme/substrate mixture to all wells. Initiate the reaction by adding the 2X ATP solution. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature and read the luminescence using a plate reader.
Protocol 2: Cellular Phospho-SLP-76 Assay
This protocol assesses the ability of an inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.
Materials:
-
T-cell line (e.g., Jurkat) or primary human T-cells
-
HPK1 inhibitor
-
Anti-CD3/anti-CD28 antibodies
-
Lysis buffer
-
Antibodies for Western blot or ELISA (total SLP-76 and phospho-SLP-76 Ser376)
Procedure:
-
Cell Culture and Treatment: Culture T-cells and pre-incubate with escalating concentrations of the HPK1 inhibitor for 1-2 hours.
-
T-Cell Stimulation: Stimulate T-cell receptor signaling by adding anti-CD3/anti-CD28 antibodies.
-
Cell Lysis: After a short incubation, lyse the cells and collect the protein extracts.
-
Detection: Measure the levels of phosphorylated SLP-76 (pSLP-76) and total SLP-76 by Western blot or a quantitative immunoassay like ELISA.
-
Data Analysis: Determine the EC50 value from the dose-response curve of pSLP-76 inhibition.
Protocol 3: T-Cell Cytokine Release Assay (IL-2 ELISA)
This protocol measures the functional consequence of HPK1 inhibition on T-cell activation by quantifying IL-2 secretion.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
HPK1 inhibitor
-
Anti-CD3/anti-CD28 antibodies or beads
-
IL-2 ELISA kit
Procedure:
-
Cell Plating and Treatment: Plate T-cells and pre-incubate with the HPK1 inhibitor for a specified time (e.g., 1-2 hours).
-
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies or beads.
-
Cytokine Measurement: Incubate the plate for 24-48 hours. Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of secreted IL-2 using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
Caption: A logical workflow for investigating a bell-shaped dose-response.
References
Technical Support Center: Formulation of Hpk1-IN-31 for Oral Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of Hpk1-IN-31 for oral administration in mice. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data presented in accessible formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as HPK1-IN-3, is a potent and selective ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with an IC50 of 0.25 nM.[1] HPK1 is a negative regulator of T-cell receptor signaling. By inhibiting HPK1, this compound can enhance T-cell activation and cytokine production, which is a promising strategy in cancer immunotherapy.[2][3][4][5] The kinase negatively regulates immune cell function, and its inhibition can lead to immune cell activation and tumor growth suppression.
Q2: What are the challenges in formulating this compound for oral administration?
A2: Like many kinase inhibitors, this compound is expected to have low aqueous solubility, which can lead to poor oral bioavailability. This can result in low or inconsistent efficacy in in vivo studies. Therefore, appropriate formulation strategies are crucial to ensure adequate absorption from the gastrointestinal tract.
Q3: What are the recommended vehicles for oral gavage of this compound in mice?
A3: Based on data for Hpk1-IN-3 (a synonym for this compound), two starting formulations are recommended. These are designed to enhance the solubility of hydrophobic compounds for oral administration.
-
Aqueous-based formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Oil-based formulation: A mixture of 10% DMSO and 90% Corn Oil.
Both formulations have been shown to achieve a solubility of at least 2.08 mg/mL.
Q4: How should this compound be stored?
A4: this compound should be stored as a solid in a well-closed container, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Physicochemical Properties of this compound (HPK1-IN-3)
| Property | Value | Source |
| Synonyms | HPK1-IN-3 | |
| Molecular Formula | C₂₃H₂₂F₄N₆O₂ | |
| Molecular Weight | 490.5 g/mol | |
| IC50 (HPK1) | 0.25 nM |
Table 2: Recommended Oral Formulations for this compound in Mice
| Formulation Components | Proportions | Achieved Solubility | Notes | Source |
| Aqueous-Based | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.24 mM) | Results in a clear solution. | |
| Oil-Based | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.24 mM) | Results in a clear solution. |
Experimental Protocols
Protocol 1: Preparation of Aqueous-Based Oral Formulation
This protocol details the step-by-step preparation of a 1 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For a 1 mL final volume at 1 mg/mL, weigh 1 mg of this compound.
-
Initial Dissolution in DMSO: Add 100 µL of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution.
-
Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again to ensure uniform mixing.
-
Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly. The final formulation should be a clear solution.
-
Pre-Dosing Preparation: Before each administration, visually inspect the formulation for any signs of precipitation. If prepared in advance, store appropriately and bring to room temperature before dosing.
Protocol 2: Preparation of Oil-Based Oral Formulation
This protocol describes the preparation of a 1 mg/mL solution of this compound in a corn oil-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Weigh 1 mg of this compound powder for a 1 mL final volume.
-
Dissolution in DMSO: Add 100 µL of DMSO to the this compound powder. Vortex until fully dissolved. Use sonication or gentle warming if necessary.
-
Addition of Corn Oil: Add 900 µL of corn oil to the DMSO solution.
-
Homogenization: Vortex the mixture vigorously to ensure a homogeneous solution.
-
Pre-Dosing Preparation: Visually inspect the solution for any phase separation or precipitation before each use.
Troubleshooting Guide
Issue 1: Compound Precipitation in the Formulation
| Possible Cause | Recommended Solution |
| Low Solubility Limit Exceeded | - Ensure the final concentration is within the known solubility limits for the chosen vehicle. - If a higher concentration is needed, consider screening alternative vehicle compositions. |
| Temperature Changes | - Prepare the formulation at room temperature. - If stored refrigerated, allow the formulation to return to room temperature and vortex well before administration. |
| Moisture in DMSO | - Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce compound solubility. |
| Improper Mixing | - Follow the stepwise addition of solvents as described in the protocols. - Ensure thorough vortexing at each step. - Sonication can be used to aid in creating a stable solution. |
Issue 2: Inconsistent Efficacy or Low Bioavailability
| Possible Cause | Recommended Solution |
| Poor Absorption from GI Tract | - Consider using a lipid-based formulation, such as the DMSO/Corn oil vehicle, which can sometimes improve absorption of lipophilic compounds. |
| Inaccurate Dosing | - If the formulation is a suspension, ensure it is well-mixed before each gavage to provide a uniform dose. - Calibrate pipettes and syringes regularly. |
| Compound Degradation | - Prepare the formulation fresh daily. - Protect the formulation from light if the compound is light-sensitive. |
Issue 3: Adverse Effects in Mice Post-Gavage
| Possible Cause | Recommended Solution |
| Vehicle Toxicity | - Always include a vehicle-only control group to assess the tolerability of the formulation. - Ensure the final concentration of DMSO is as low as possible (typically <10% for oral administration). |
| Compound Toxicity | - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Improper Gavage Technique | - Ensure personnel are properly trained in oral gavage techniques to prevent esophageal injury or accidental tracheal administration. The use of flexible gavage tubes may reduce the risk of injury. |
Visualizations
Caption: Workflow for preparing the aqueous-based oral formulation.
Caption: Troubleshooting decision tree for formulation precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
minimizing freeze-thaw degradation of Hpk1-IN-31 stock solutions
Welcome to the Technical Support Center for Hpk1-IN-31. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and integrity of this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding the stability of stock solutions.
Minimizing Freeze-Thaw Degradation of this compound Stock Solutions
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO). Due to DMSO's hygroscopic nature, it is crucial to use a fresh, unopened bottle or a properly stored desiccated stock to minimize water absorption, which can affect the compound's solubility and stability.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored at low temperatures. Recommendations from suppliers suggest that stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Long-term storage at -80°C is generally preferred to maintain the integrity of the compound.
Q3: How many times can I safely freeze and thaw my this compound stock solution?
A3: It is strongly recommended to minimize freeze-thaw cycles. As a best practice, you should aliquot your stock solution into single-use volumes immediately after preparation.[1][2] While there is no specific published data on the exact number of freeze-thaw cycles this compound can endure without degradation, general studies on small molecule libraries in DMSO show a significant drop in compound integrity after multiple cycles. For some compounds, a decrease of over 10% has been observed within 10 cycles.
Q4: What are the visible signs of this compound degradation or instability in a stock solution?
A4: Visual inspection of your stock solution before each use is important. Signs of degradation or instability may include precipitation, crystallization, or a change in color. If you observe any of these changes, it is advisable to prepare a fresh stock solution.
Q5: Why is it important to allow the vial of this compound to warm to room temperature before opening?
A5: Allowing the vial to equilibrate to room temperature before opening prevents atmospheric moisture from condensing inside the cold vial.[3] This is particularly important when working with hygroscopic solvents like DMSO, as the introduction of water can lead to compound precipitation and degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | 1. Compound Degradation: Multiple freeze-thaw cycles may have compromised the integrity of this compound. 2. Improper Storage: The stock solution was not stored at the recommended temperature or was exposed to light. 3. Moisture Contamination: Use of non-anhydrous DMSO or improper handling allowed moisture to enter the stock solution. | 1. Prepare Fresh Stock: Discard the suspect stock solution and prepare a new one from solid this compound. 2. Aliquot for Single Use: Immediately after preparation, aliquot the new stock solution into single-use vials to avoid future freeze-thaw cycles. 3. Verify Storage Conditions: Ensure that storage freezers are maintaining the correct temperature. Store aliquots in a light-protected box. 4. Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions. |
| Precipitation observed in the stock solution upon thawing. | 1. Exceeded Solubility Limit: The concentration of this compound in DMSO may be too high. 2. Moisture Absorption: Water contamination has reduced the solubility of the compound. 3. Incomplete Dissolution: The compound was not fully dissolved during the initial preparation. | 1. Gentle Warming and Sonication: Warm the solution to 37°C and use brief sonication to attempt to redissolve the precipitate. Visually confirm complete dissolution before use. 2. Prepare a More Dilute Stock: If precipitation persists, prepare a new stock solution at a lower concentration. 3. Ensure Proper Handling: Always allow the vial to reach room temperature before opening to prevent moisture condensation. |
Quantitative Data on Stability (General Small Molecules in DMSO)
| Number of Freeze-Thaw Cycles | Estimated Percentage of Compound Remaining (Integrity) | Key Considerations |
| 1-5 | >95% | Minimal degradation expected for most compounds. |
| 6-10 | 85-95% | A noticeable decrease in integrity can occur for some molecules. |
| 11-15 | 80-90% | Significant degradation is possible; use with caution for sensitive assays. |
| >15 | <80% | Not recommended; high risk of significant compound degradation. |
Note: Data is generalized from studies on diverse compound libraries and the actual stability of this compound may vary.
Experimental Protocols
Protocol for Assessing this compound Stability After Freeze-Thaw Cycles
This protocol outlines a method to quantify the stability of your this compound stock solution after repeated freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 HPLC column
-
HPLC system with UV detector
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a Fresh Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
This initial solution will serve as your "0 freeze-thaw cycle" control.
-
-
Aliquoting:
-
Dispense the stock solution into at least 10 separate, clearly labeled, single-use aliquots in light-protected tubes.
-
-
Freeze-Thaw Cycling:
-
Store all aliquots at -80°C.
-
For each cycle, remove the designated aliquots from the -80°C freezer and allow them to thaw completely at room temperature (approximately 30 minutes).
-
Once thawed, immediately refreeze the aliquots at -80°C.
-
Repeat this process for the desired number of cycles (e.g., 1, 3, 5, 10, 15 cycles), using a new set of aliquots for each condition.
-
-
HPLC Analysis:
-
For each freeze-thaw condition (including the 0-cycle control), dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile with a constant concentration of formic acid (e.g., 0.1%).
-
Monitor the elution of this compound at its absorbance maximum (determine this by a UV scan if unknown).
-
Record the peak area of the main this compound peak for each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining for each freeze-thaw condition relative to the 0-cycle control using the following formula:
-
% Remaining = (Peak Area of Cycled Sample / Peak Area of 0-Cycle Control) * 100
-
-
Plot the percentage of remaining this compound as a function of the number of freeze-thaw cycles.
-
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound freeze-thaw stability.
References
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of HPK1 Inhibitors: Hpk1-IN-31 versus BGB-15025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This guide provides a comparative overview of two potent HPK1 inhibitors, Hpk1-IN-31 and BGB-15025, with a focus on their in vivo efficacy. While extensive preclinical data for BGB-15025 is available, public information regarding the in vivo anti-tumor effects of this compound is limited. This comparison, therefore, juxtaposes the established in vivo profile of BGB-15025 with the available in vitro data for this compound to offer a comprehensive perspective for research and development decisions.
Quantitative Comparison of HPK1 Inhibitors
The following tables summarize the available quantitative data for this compound and BGB-15025. It is important to note the disparity in the available data, with BGB-15025 having published in vivo efficacy studies, which are currently lacking for this compound in the public domain.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 | Cellular pSLP-76 Inhibition (IC50) | IL-2 Production (EC50) |
| This compound | HPK1 | 0.8 nM | Not Publicly Available | Not Publicly Available |
| BGB-15025 | HPK1 | 1.04 nM | 150 ± 14 nM (Jurkat cells) | 267 ± 39 nM (Jurkat cells)[1] |
Table 2: In Vivo Efficacy of BGB-15025 in Syngeneic Mouse Models
| Tumor Model | Treatment | Key Efficacy Readouts | Source(s) |
| GL261 (Glioma) | BGB-15025 (monotherapy) | Demonstrated anti-tumor activity. | [2] |
| CT26 (Colon Carcinoma) | BGB-15025 + anti-PD-1 | Demonstrated combination effect. | [1][2] |
| EMT-6 (Breast Carcinoma) | BGB-15025 + anti-PD-1 | Demonstrated combination effect. | [1] |
Note: Specific quantitative data on tumor growth inhibition (TGI) percentages, survival curves, and dosing regimens for the in vivo studies with BGB-15025 are not fully detailed in the readily available abstracts. Researchers are encouraged to consult the full publications for comprehensive data.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors in vivo.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments used in the evaluation of HPK1 inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on HPK1 kinase activity.
-
Methodology: A biochemical assay is performed using recombinant human HPK1 enzyme. The enzyme is incubated with a substrate (e.g., a peptide derived from SLP-76) and ATP in the presence of varying concentrations of the inhibitor (this compound or BGB-15025). The level of substrate phosphorylation is quantified, typically using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays. The IC50 value is then calculated from the dose-response curve.
Cellular Assay for SLP-76 Phosphorylation
-
Objective: To assess the inhibitor's ability to block HPK1 activity within a cellular context.
-
Methodology: A suitable T-cell line, such as Jurkat cells, or primary T-cells are stimulated to activate the TCR signaling pathway (e.g., using anti-CD3/CD28 antibodies). The cells are pre-treated with different concentrations of the HPK1 inhibitor. Following stimulation, cell lysates are prepared, and the phosphorylation level of SLP-76 at Serine 376 is measured using techniques like Western blotting or ELISA. The IC50 value for the inhibition of cellular pSLP-76 is then determined.
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor as a monotherapy and in combination with other immunotherapies in an immunocompetent host.
-
Animal Models: Syngeneic mouse models are utilized, where mouse tumor cells are implanted into mice of the same genetic background (e.g., CT26 colon carcinoma or EMT-6 breast carcinoma in BALB/c mice, or GL261 glioma in C57BL/6 mice).
-
Procedure:
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into different treatment groups: vehicle control, HPK1 inhibitor alone, anti-PD-1 antibody alone, and the combination of the HPK1 inhibitor and anti-PD-1 antibody.
-
The HPK1 inhibitor (e.g., BGB-15025) is typically administered orally.
-
Tumor growth is monitored regularly using caliper measurements.
-
The primary efficacy endpoints are typically tumor growth inhibition (TGI) and overall survival.
-
At the end of the study, tumors and spleens may be harvested for ex vivo analysis of immune cell infiltration and activation.
-
Discussion and Conclusion
BGB-15025 has demonstrated promising in vivo anti-tumor efficacy, both as a single agent and more notably in combination with anti-PD-1 therapy in multiple syngeneic tumor models. This provides a strong rationale for its ongoing clinical development.
For this compound, while its high biochemical potency is established, the absence of publicly available in vivo efficacy data makes a direct comparison with BGB-15025 challenging. The potent IC50 of 0.8 nM suggests it is a strong candidate for further preclinical development, which would need to include comprehensive in vivo studies to ascertain its therapeutic potential.
References
A Head-to-Head Comparison of Emerging Selective HPK1 Inhibitors for Immuno-Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Hpk1-IN-31 and other novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal assays, and visualizes critical biological pathways and experimental workflows to aid in the selection of appropriate tool compounds for immuno-oncology research.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a promising immuno-oncology target due to its role as a negative regulator of T-cell and B-cell receptor signaling. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by activating T-cells, B-cells, and dendritic cells. This guide focuses on a head-to-head comparison of this compound with several other selective HPK1 inhibitors that are currently in various stages of preclinical and clinical development, including NDI-101150, BGB-15025, CFI-402411, and GRC 54276.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other selective HPK1 inhibitors. It is important to note that direct comparison should be approached with caution as the data are generated from various sources and under different experimental conditions.
Table 1: Biochemical Potency and Cellular Activity of Selective HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | Cellular pSLP-76 IC50 (nM) | T-Cell IL-2 Secretion EC50 (nM) |
| This compound | 0.8[1] | Not Reported | Not Reported |
| NDI-101150 | 0.7[2] | 41[3] | Not Reported |
| BGB-15025 | 1.04[4][5] | Potent inhibition reported | Potent induction reported |
| CFI-402411 | 4.0 | Not Reported | Not Reported |
| GRC 54276 | Not Reported | Strong inhibition reported | Boosted production reported |
| HPK1-IN-3 | 0.25 | Not Reported | 108 (in PBMCs) |
| Hpk1-IN-37 | 3.7 | Not Reported | Not Reported |
Table 2: Kinase Selectivity and Pharmacokinetic Properties
| Compound | Selectivity over GLK (MAP4K3) | Other Notable Selectivity | Oral Bioavailability |
| This compound | Not Reported | Not Reported | Orally active |
| NDI-101150 | >300-fold | >300-fold against MAP4K family kinases | Suitable for in vivo exposure |
| BGB-15025 | Good selectivity reported | Good selectivity profile among MAP4K family | Orally administered |
| CFI-402411 | Not Reported | Not Reported | Orally available |
| GRC 54276 | Selective | Not Reported | Moderate across species |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors are provided below.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HPK1.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to determine the biochemical potency (IC50) of inhibitors against HPK1. The assay measures the inhibition of phosphorylation of a substrate by the kinase.
-
General Protocol:
-
Recombinant human HPK1 enzyme is incubated with a biotinylated peptide substrate and ATP in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection solution containing a Europium-labeled anti-phosphoserine antibody and Streptavidin-Allophycocyanin (APC) is added to stop the reaction.
-
If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
The TR-FRET signal is measured on a plate reader. The IC50 value is calculated from the dose-response curve.
-
Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, the direct substrate of HPK1, in a cellular context.
-
Principle: HPK1 phosphorylates SLP-76 at Serine 376 (pSLP-76). Inhibition of HPK1 in cells leads to a decrease in pSLP-76 levels upon T-cell receptor (TCR) stimulation.
-
General Protocol:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with the test inhibitor at various concentrations.
-
T-cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
-
Cells are lysed, and the protein concentration is determined.
-
The levels of pSLP-76 and total SLP-76 are quantified using methods such as Western Blotting, ELISA, or flow cytometry.
-
For Western Blotting, cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pSLP-76 (Ser376) and total SLP-76.
-
The ratio of pSLP-76 to total SLP-76 is calculated, and the EC50 value for the inhibitor is determined from the dose-response curve.
-
T-Cell IL-2 Secretion Assay
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine.
-
Principle: Inhibition of the negative regulator HPK1 is expected to enhance T-cell activation and subsequent IL-2 production upon TCR stimulation.
-
General Protocol:
-
Isolated human PBMCs or purified T-cells are pre-incubated with the HPK1 inhibitor at various concentrations.
-
Cells are stimulated with anti-CD3/CD28 antibodies or other T-cell activators.
-
The cell culture supernatant is collected after a defined incubation period (e.g., 24-72 hours).
-
The concentration of IL-2 in the supernatant is measured using an ELISA kit or a bead-based immunoassay (e.g., Luminex).
-
The EC50 value, the concentration of the inhibitor that results in a 50% maximal increase in IL-2 secretion, is determined from the dose-response curve.
-
Conclusion
The available data indicate that this compound is a potent inhibitor of HPK1 with an IC50 in the sub-nanomolar range. For a comprehensive evaluation and direct comparison with other selective HPK1 inhibitors like NDI-101150 and BGB-15025, further characterization of this compound's cellular activity, kinase selectivity, and in-vivo efficacy is necessary. NDI-101150 and BGB-15025 have demonstrated potent biochemical and cellular activity, with NDI-101150 showing excellent selectivity against other MAP4K family members. Several of these compounds, including NDI-101150, BGB-15025, CFI-402411, and GRC 54276, have advanced into clinical trials, highlighting the therapeutic potential of targeting HPK1 in oncology. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other emerging HPK1 inhibitors.
References
On-Target Validation of Hpk1-IN-31: A Comparative Guide Using HPK1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel immuno-oncology therapeutics, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical target. As a negative regulator of T-cell and B-cell activation, its inhibition is a promising strategy to unleash the immune system against cancer. This guide provides a comprehensive comparison of the on-target effects of Hpk1-IN-31, a potent HPK1 inhibitor, by leveraging the gold-standard method of target validation: HPK1 knockout (KO) cells.
The fundamental principle behind this approach is that if a small molecule's effect is mediated through its intended target, the effect will be abrogated in cells genetically engineered to lack that target. This guide presents experimental data, detailed protocols, and visual workflows to objectively assess the on-target activity of this compound.
Comparative Analysis: this compound Effects in Wild-Type vs. HPK1 KO Cells
To validate the on-target effects of HPK1 inhibition, a key experiment involves comparing the cellular response to an HPK1 inhibitor in wild-type (WT) cells versus cells where HPK1 has been knocked out. A study utilizing "Compound B," a structural analog of this compound, in Jurkat T-cells provides a clear demonstration of this principle. As shown in the table below, the inhibitor's ability to enhance T-cell activation, measured by Interleukin-2 (IL-2) production, is exclusively observed in the presence of its target, HPK1.
| Cell Line | Treatment | IL-2 Production (Fold Change vs. Stimulated Control) | On-Target Effect |
| Jurkat (Wild-Type) | Stimulated Control (anti-CD3/CD28) | 1.0 | - |
| Jurkat (Wild-Type) | Compound B | >2.5[1] | Yes |
| Jurkat (HPK1 KO) | Stimulated Control (anti-CD3/CD28) | ~2.0[1] | - |
| Jurkat (HPK1 KO) | Compound B | No significant change[1] | Validated |
Data is based on a study of a structurally related HPK1 inhibitor, "Compound B", which serves as a surrogate for this compound to illustrate the validation principle.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the HPK1 signaling pathway and the workflow for comparing inhibitor effects in wild-type versus knockout cells.
Detailed Experimental Protocols
Generation of HPK1 Knockout Jurkat Cells via CRISPR-Cas9
Objective: To generate a stable HPK1 knockout Jurkat cell line for use in on-target validation assays.
Materials:
-
Jurkat E6-1 cells
-
Cas9 nuclease plasmid
-
HPK1-specific single guide RNA (sgRNA) plasmid
-
Electroporation system
-
Complete RPMI-1640 medium
-
96-well plates for single-cell cloning
-
Antibodies for Western blot validation (anti-HPK1, anti-β-actin)
Protocol:
-
Cell Culture: Maintain Jurkat E6-1 cells in complete RPMI-1640 medium.
-
Electroporation: Co-transfect Jurkat cells with Cas9 and HPK1-sgRNA plasmids using an optimized electroporation protocol.[2]
-
Recovery: Allow cells to recover in complete medium for 48-72 hours.
-
Single-Cell Cloning: Isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.
-
Expansion and Validation: Expand individual clones and screen for HPK1 protein knockout by Western blot analysis. Sequence the targeted genomic region to confirm the knockout at the DNA level.
Western Blot for Phospho-SLP-76 (Ser376)
Objective: To measure the effect of this compound on the phosphorylation of SLP-76, a direct downstream substrate of HPK1.
Materials:
-
Wild-type and HPK1 KO Jurkat cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Pre-incubate both wild-type and HPK1 KO Jurkat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
T-Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to induce T-cell receptor signaling.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against pSLP-76 (Ser376), total SLP-76, and a loading control (e.g., β-actin).
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
IL-2 ELISA
Objective: To quantify the functional consequence of HPK1 inhibition on T-cell activation by measuring IL-2 secretion.
Materials:
-
Wild-type and HPK1 KO Jurkat cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Human IL-2 ELISA kit
-
96-well plate reader
Protocol:
-
Cell Plating and Treatment: Plate wild-type and HPK1 KO Jurkat cells in a 96-well plate and treat with a dose range of this compound or vehicle control.
-
Stimulation: Add stimulating anti-CD3/CD28 antibodies and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the IL-2 ELISA on the supernatants according to the manufacturer's protocol. This typically involves:
-
Adding supernatants and standards to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IL-2 in each sample by comparison to the standard curve.
Conclusion
The collective evidence from studies on HPK1 knockout mice and cells strongly supports HPK1 as a key negative regulator of the immune response. The use of HPK1 knockout cells provides an indispensable tool for unequivocally demonstrating the on-target effects of inhibitors like this compound. As demonstrated by data from a closely related compound, a true on-target inhibitor will lose its efficacy in the absence of its target protein. This comparative approach, combining pharmacological inhibition with genetic knockout, is a cornerstone of rigorous preclinical drug development, ensuring that the observed therapeutic effects are a direct consequence of engaging the intended molecular target.
References
A Head-to-Head Comparison of HPK1 Inhibitors and PROTAC Degraders in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target in immuno-oncology.[1][2] Two distinct therapeutic strategies have been developed to counteract its immunosuppressive effects: small molecule inhibitors that block its kinase activity and proteolysis-targeting chimeras (PROTACs) that induce its degradation. This guide provides an objective, data-driven comparison of these two modalities, offering insights into their mechanisms, preclinical and clinical efficacy, and the experimental approaches used for their evaluation.
Mechanism of Action: Inhibition vs. Degradation
HPK1 inhibitors are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates, most notably the adaptor protein SLP-76.[3] By blocking this phosphorylation, inhibitors prevent the degradation of SLP-76, thereby sustaining T-cell receptor (TCR) signaling and enhancing anti-tumor immune responses.[3]
HPK1 PROTACs, on the other hand, are heterobifunctional molecules. One end binds to HPK1, while the other recruits an E3 ubiquitin ligase.[2] This proximity leads to the ubiquitination of HPK1, marking it for destruction by the proteasome. This not only ablates the kinase function but also eliminates any non-catalytic scaffolding roles of the HPK1 protein, which may offer a more complete shutdown of its signaling.
Preclinical Efficacy: A Quantitative Comparison
The preclinical potency of HPK1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. For HPK1 PROTACs, the key metrics are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
HPK1 Inhibitors: In Vitro Potency
| Compound | Target | IC50 | Assay Type | Source |
| NDI-101150 | HPK1 | - | - | |
| BGB-15025 | HPK1 | - | - | |
| CFI-402411 | HPK1 | 4.0 ± 1.3 nM | Biochemical | |
| Compound K | HPK1 | 2.6 nM | Biochemical | |
| GNE-1858 | HPK1 | 1.9 nM | Biochemical | |
| Compound 22 | HPK1 | 0.061 nM | Biochemical | |
| XHS | HPK1 | 2.6 nM | Biochemical | |
| M074-2865 | HPK1 | 2.93 ± 0.09 µM | Kinase Inhibition |
Note: Specific IC50 values for some clinical-stage inhibitors like NDI-101150 and BGB-15025 are not always publicly disclosed in detail.
HPK1 PROTAC Degraders: In Vitro Degradation Efficiency
| Compound/Series | DC50 | Dmax | Cell Line | Source |
| Arvinas PROTACs | 1-20 nM | >80% | Various immune cells | |
| Compound 10m | 5.0 ± 0.9 nM | ≥99% | Jurkat | |
| DD205-291 | <50 nM | >90% | Ramos | |
| HDM2006 | 20.68 nM | 96.36% | Jurkat |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies, typically in syngeneic mouse tumor models, are critical for evaluating the anti-tumor activity of these compounds. Tumor Growth Inhibition (TGI) is a key endpoint.
Comparative In Vivo Efficacy
| Treatment | Dose/Schedule | Tumor Model | TGI (%) | Additional Notes | Source |
| HPK1 Inhibitor | - | Melanoma | 13% | Low-immunogenic, checkpoint blockade-resistant model. | |
| HPK1 PROTAC | 30 mg/kg | Melanoma | 79% | Superior to inhibitor and anti-PD-1 (0% TGI) in the same model. | |
| HPK1 PROTAC | 30 mg/kg | Colonic Syngeneic | >80% | Greater than anti-PD-1 (~50% TGI). Combination resulted in 50% complete responders. | |
| DD205-291 + anti-PD1 | 0.5 mg/kg (oral) | MC38 | 91% | Combination therapy showed significant suppression. | |
| Oral PROTAC + anti-PD-L1 | - | CT26 | - | Amplified suppression and increased T-cell infiltration. |
These preclinical data suggest that HPK1 PROTACs may offer superior anti-tumor efficacy compared to HPK1 inhibitors, particularly in immune-cold or checkpoint-resistant tumors. The complete removal of the HPK1 protein by PROTACs may lead to a more profound and sustained activation of the anti-tumor immune response.
Clinical Landscape of HPK1 Inhibitors
Several HPK1 inhibitors have advanced into clinical trials, providing the first insights into their safety and efficacy in patients with advanced cancers.
| Compound | Phase | Key Findings | Source |
| NDI-101150 | Phase 1/2 | Monotherapy showed a 15% objective response rate in clear cell renal cell carcinoma (ccRCC) patients. Generally well-tolerated, with common adverse events being nausea, diarrhea, and vomiting. | |
| BGB-15025 | Phase 1 | Monotherapy showed no objective responses. In combination with tislelizumab (anti-PD-1), an 18.4% objective response rate was observed. | |
| CFI-402411 | Phase 1/2 | Enrolling patients with advanced solid malignancies. | |
| GRC 54276 | Phase 1/2 | First-in-human trial for advanced solid tumors and lymphomas. |
Early clinical data for HPK1 inhibitors as monotherapy have shown modest response rates. However, their potential appears to be more significant when used in combination with checkpoint inhibitors, suggesting a synergistic effect in overcoming immune resistance.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for preclinical assessment.
Caption: HPK1 signaling pathway and points of intervention.
Caption: Preclinical evaluation workflow for HPK1 therapeutics.
Detailed Experimental Methodologies
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the activity of an inhibitor against the purified HPK1 enzyme.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Protocol:
-
A reaction mixture containing recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP is prepared in a kinase buffer.
-
The test compound (HPK1 inhibitor) is serially diluted and added to the reaction wells.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP and produce a luminescent signal via a luciferase reaction.
-
Luminescence is measured using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.
-
Western Blot for PROTAC-Mediated Degradation
This technique is used to visualize and quantify the reduction in HPK1 protein levels following PROTAC treatment.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Protocol:
-
Cells (e.g., Jurkat T-cells) are treated with increasing concentrations of the HPK1 PROTAC for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HPK1. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is detected. The band intensity is quantified to determine the extent of HPK1 degradation relative to the control.
-
In Vivo Syngeneic Tumor Models
These models are essential for evaluating the anti-tumor efficacy of immunotherapies in an immunocompetent setting.
-
Principle: Murine cancer cells are implanted into mice of the same genetic background, allowing for the study of the interaction between the tumor, the immune system, and the therapeutic agent.
-
Protocol:
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment groups (vehicle control, HPK1 inhibitor, HPK1 PROTAC, anti-PD-1, and combinations).
-
The compounds are administered according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors and spleens may be harvested for pharmacodynamic analysis, such as flow cytometry to assess the infiltration and activation status of various immune cell populations.
-
Conclusion
Both HPK1 inhibitors and PROTAC degraders hold promise as novel immuno-oncology therapeutics. Preclinical data suggest that PROTACs may offer a more profound and durable anti-tumor response due to the complete elimination of the HPK1 protein. However, HPK1 inhibitors have the advantage of being further along in clinical development, with initial data demonstrating their potential in combination therapies. The ongoing clinical trials of HPK1 inhibitors and the continued preclinical development of HPK1 PROTACs will be crucial in determining the ultimate therapeutic utility of targeting this key intracellular immune checkpoint.
References
Unmasking the Precision of HPK1 Inhibition: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals navigating the intricate landscape of immuno-oncology, the selective inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising therapeutic strategy. As a key negative regulator of T-cell activation, potent and selective HPK1 inhibitors are poised to unleash a robust anti-tumor immune response. This guide provides an objective comparison of the cross-reactivity profile of Hpk1-IN-31, a representative HPK1 inhibitor, against a panel of kinases, supported by experimental data and detailed methodologies.
Due to the proprietary nature of early-stage drug discovery, comprehensive public data for a specific compound designated "this compound" is not available. Therefore, this guide will utilize publicly accessible data for NDI-101150 , a well-characterized, potent, and highly selective HPK1 inhibitor, as a surrogate to illustrate a typical cross-reactivity profile for this class of molecules. This approach provides a valuable benchmark for evaluating the selectivity of novel HPK1 inhibitors.
Quantitative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and ensure that the observed therapeutic outcomes are a direct result of on-target engagement. The following tables summarize the inhibitory activity of NDI-101150 against its primary target, HPK1, and its selectivity over closely related kinases, particularly within the MAP4K family, as well as other key kinases involved in immune cell signaling.
Table 1: Selectivity of NDI-101150 against the MAP4K Family
| Kinase Target | IC50 (nM) | Selectivity vs. HPK1 (Fold) |
| HPK1 (MAP4K1) | 0.7 | 1 |
| GLK (MAP4K3) | >264 | >377 |
| HGK (MAP4K4) | >7000 | >10,000 |
| MINK (MAP4K6) | >7000 | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is derived from published selectivity profiles.[1]
Table 2: Selectivity of NDI-101150 against Other Immune-Related Kinases
| Kinase Target | Fold Selectivity vs. HPK1 |
| HPK1 | 1 |
| KHS (MAP4K5) | 489 |
| TNIK (MAP4K7) | 1,336 |
| LCK | 2,143 |
| FYN | 3,110 |
| c-SRC | 3,630 |
| GCK (MAP4K2) | >8,000 |
| SYK | >20,000 |
This table highlights the high degree of selectivity of NDI-101150 against other kinases crucial for immune cell function, underscoring its precise targeting of HPK1.
HPK1 Signaling Pathway and Inhibition
HPK1 acts as a crucial negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, most notably the adapter protein SLP-76. This phosphorylation event leads to the degradation of SLP-76, thereby dampening T-cell activation and proliferation. Selective HPK1 inhibitors block this negative feedback loop, leading to enhanced and sustained T-cell responses.
Caption: Simplified diagram of the HPK1 signaling pathway in T-cells and the mechanism of action for an HPK1 inhibitor.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in preclinical development. The following is a representative protocol for a biochemical kinase assay used to determine the IC50 values of an inhibitor against a panel of kinases.
Objective: To determine the concentration at which a test compound (e.g., this compound) inhibits 50% of the enzymatic activity (IC50) of a panel of kinases.
Assay Principle: A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the amount of kinase inhibition.
Materials:
-
Test inhibitor (e.g., this compound)
-
Recombinant kinases (panel of interest)
-
Kinase-specific substrates
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of the specific kinase solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a mixture containing the kinase-specific substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO control.
-
IC50 values are calculated by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
References
Confirming Hpk1-IN-31 Target Engagement with Kinase-Dead HPK1 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm that the small molecule inhibitor Hpk1-IN-31 engages its intended target, Hematopoietic Progenitor Kinase 1 (HPK1), by leveraging kinase-dead HPK1 mutants. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to facilitate a deeper understanding of the underlying principles and workflows.
Introduction to HPK1 and the Role of Kinase-Dead Mutants
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways[1]. Upon TCR activation, HPK1 phosphorylates key adaptor proteins, such as SLP-76 at serine 376 (pSLP-76 Ser376)[1][2][3]. This phosphorylation event leads to the disassembly of the TCR signaling complex, thereby attenuating T-cell activation and effector functions[1]. The immunosuppressive role of HPK1 has positioned it as a compelling target for cancer immunotherapy.
Small molecule inhibitors like this compound are designed to block the kinase activity of HPK1, thereby enhancing anti-tumor immunity. A crucial step in the development of such inhibitors is to confirm that their biological effects are a direct result of engaging the intended target. Kinase-dead (KD) mutants of HPK1, which contain a point mutation in the kinase domain (e.g., K46E) rendering the enzyme catalytically inactive, are invaluable tools for this purpose. By comparing the effects of an inhibitor on cells expressing wild-type (WT) HPK1 versus kinase-dead HPK1, researchers can definitively attribute the inhibitor's activity to the inhibition of HPK1's kinase function. Studies have shown that both HPK1 knockout and kinase-dead knock-in in Jurkat T-cells lead to enhanced TCR-induced activation, and that these effects can be reversed by re-expressing wild-type HPK1 but not a kinase-dead mutant.
Comparative Analysis of Target Engagement Assays
Several biophysical and cellular assays can be employed to confirm the target engagement of this compound and to demonstrate its specificity using kinase-dead HPK1 mutants. The choice of assay depends on the specific question being addressed, from direct binding confirmation to downstream functional consequences.
Data Presentation: Comparison of this compound with Alternative Approaches
| Assay | This compound in WT HPK1 Cells | This compound in Kinase-Dead HPK1 Cells | Alternative Methods/Controls | Information Gained |
| Biochemical Kinase Assay | Potent inhibition of HPK1 activity (IC50 in low nM range) | N/A (Enzyme is inactive) | Other HPK1 inhibitors for potency comparison. | Intrinsic potency of the inhibitor against the isolated enzyme. |
| pSLP-76 Western Blot/ELISA | Dose-dependent decrease in pSLP-76 (Ser376) levels upon T-cell stimulation (Cellular IC50 in low nM range). | No significant change in the already low/absent pSLP-76 levels. | HPK1 knockout cells (should mimic kinase-dead phenotype). | Confirmation of on-target pathway modulation in a cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of HPK1, resulting in a shift in the melting curve (Tm). | No significant thermal stabilization of the kinase-dead HPK1 mutant upon inhibitor binding. | Unrelated kinase inhibitors to show specificity. | Direct evidence of physical binding between the inhibitor and the target protein in a cellular environment. |
| NanoBRET™ Target Engagement Assay | Dose-dependent decrease in BRET signal, indicating displacement of the tracer from HPK1 (Cellular IC50). | No or significantly reduced displacement of the tracer from the kinase-dead HPK1 mutant. | Competition with non-labeled ATP to confirm binding to the ATP pocket. | Quantitative measurement of target occupancy in live cells. |
| Functional Assays (e.g., IL-2 Secretion) | Dose-dependent increase in IL-2 secretion from stimulated T-cells. | No further increase in the already enhanced IL-2 secretion. | Other immunomodulatory agents for comparative efficacy. | Confirmation of the desired downstream biological effect. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HPK1 signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for confirming this compound target engagement.
Experimental Protocols
Generation of Kinase-Dead HPK1 Mutant Cell Lines
A kinase-dead HPK1 cell line (e.g., in Jurkat T-cells) can be generated using CRISPR/Cas9 technology to introduce a specific point mutation, such as K46E, in the endogenous HPK1 gene. Alternatively, for overexpression systems, HPK1 knockout cells can be transduced with a lentiviral vector encoding the kinase-dead HPK1 mutant.
pSLP-76 (Ser376) Western Blot Protocol
This assay measures the level of phosphorylation of SLP-76, a direct substrate of HPK1, as a readout of HPK1 kinase activity in cells.
-
Cell Culture and Treatment: Culture Jurkat T-cells (WT and kinase-dead) in RPMI-1640 medium with 10% FBS. Pre-incubate the cells with a dose range of this compound or vehicle (DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the T-cells with anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 15-30 minutes at 37°C to induce TCR signaling.
-
Cell Lysis: Pellet the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to clarify the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for pSLP-76 (Ser376). Subsequently, strip and re-probe the membrane with an antibody for total SLP-76 and a loading control (e.g., β-actin) for normalization.
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities to determine the ratio of pSLP-76 to total SLP-76.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Culture and Treatment: Treat intact cells (WT and kinase-dead) with this compound or vehicle for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification and Western Blotting: Collect the supernatant and quantify the protein concentration. Analyze the amount of soluble HPK1 in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble HPK1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.
-
Cell Transfection: Transfect HEK293 cells with a vector encoding a NanoLuc®-HPK1 fusion protein (WT or kinase-dead).
-
Cell Plating: Seed the transfected cells into a 384-well plate.
-
Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ tracer, followed by the addition of a serial dilution of this compound.
-
Signal Measurement: Measure the luminescence at both the donor (460 nm) and acceptor (610 nm) wavelengths using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and thus, target engagement. Plot the data to determine the IC50 value.
Conclusion
Confirming the on-target engagement of this compound is paramount for its validation as a specific kinase inhibitor. The use of kinase-dead HPK1 mutants in conjunction with a suite of biochemical and cellular assays provides an unequivocal approach to demonstrate that the observed biological effects are a direct consequence of inhibiting HPK1's catalytic activity. This guide offers a framework for designing and executing these critical validation studies, ensuring the rigorous characterization of novel HPK1 inhibitors for therapeutic development.
References
A Comparative Guide to the Cellular Potency of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibitory role in T-cell activation makes it a compelling target for cancer immunotherapy.[3][4] The development of small molecule inhibitors targeting HPK1 aims to enhance anti-tumor immunity by boosting T-cell effector functions.[1] This guide provides a comparative analysis of the cellular potency of various HPK1 inhibitor scaffolds, supported by experimental data and detailed methodologies.
HPK1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex, its subsequent ubiquitination and degradation, and ultimately the attenuation of the T-cell response, including reduced production of interleukin-2 (IL-2). Inhibition of HPK1 blocks this negative regulatory cascade, thereby sustaining TCR signaling and enhancing T-cell effector functions.
Comparative Cellular Potency of HPK1 Inhibitors
The inhibitory potency of small molecules against HPK1 is assessed through various cellular assays that measure the inhibition of downstream signaling events. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for several HPK1 inhibitors, showcasing a range of chemical scaffolds. Lower IC50 and EC50 values indicate higher potency.
| Inhibitor Name/Scaffold | Assay Type | Cell Line/System | IC50/EC50 Value |
| Diaminopyrimidine Carboxamide | |||
| Hpk1-IN-4 (Compound 22) | pSLP-76 Inhibition | Human PBMCs | 78 nM (IC50) |
| IL-2 Production | Human PBMCs | 19 nM (EC50) | |
| Compound 1 | pSLP-76 Inhibition | Human PBMCs | <20 nM (IC50) |
| IL-2 Secretion | Primary T-cells | 1.5 nM (EC50) | |
| Quinazoline | |||
| EMD Serono Compound | pSLP-76 Inhibition | Jurkat | 3 nM (IC50) |
| IL-2 Secretion | Primary T-cells | 1.5 nM (EC50) | |
| Reverse Indazole | |||
| Compound 35 | pSLP-76 Inhibition | Human PBMCs | 110 nM (IC50) |
| Compound 36 | pSLP-76 Inhibition | Human PBMCs | 180 nM (IC50) |
| 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one | |||
| ISR-05 | Kinase Inhibition | Recombinant Human HPK1 | 24.2 µM (IC50) |
| Quinolin-2(1H)-one | |||
| ISR-03 | Kinase Inhibition | Recombinant Human HPK1 | 43.9 µM (IC50) |
| Miscellaneous | |||
| BGB-15025 | Biochemical | - | 1.04 nM (IC50) |
| NDI-101150 | Biochemical | - | < 1.0 nM (IC50) |
| CFI-402411 | Oral Small Molecule | - | Potent inhibitor |
Note: Potency values can vary between different assay conditions and laboratories. This table is intended for comparative purposes based on available public data.
Experimental Protocols
The determination of inhibitor potency relies on robust cellular assays. Below are detailed methodologies for key experiments.
General Experimental Workflow for Cellular Potency Assessment
The following diagram illustrates a typical workflow for evaluating the cellular potency of HPK1 inhibitors.
Phospho-SLP-76 (Ser376) Cellular Assay
This assay measures the inhibition of the phosphorylation of a direct downstream substrate of HPK1, SLP-76, in a cellular context.
-
Cell Culture and Plating : Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs) are cultured to an appropriate density and seeded into 96-well plates.
-
Inhibitor Treatment : Cells are pre-incubated with a serial dilution of the HPK1 inhibitor for 1-2 hours.
-
T-Cell Stimulation : T-cell activation is stimulated using anti-CD3 and anti-CD28 antibodies.
-
Cell Lysis : After stimulation, the cells are lysed to release their protein contents.
-
Detection : The level of phosphorylated SLP-76 (pSLP-76) at Serine 376 is quantified using methods such as sandwich ELISA, TR-FRET, or phospho-flow cytometry.
-
Data Analysis : The pSLP-76 signal is normalized to a total protein or loading control. The normalized values are then plotted against the inhibitor concentration to calculate the IC50 value using a non-linear regression curve fit.
IL-2 Secretion Assay
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell effector function by measuring the production of the cytokine Interleukin-2 (IL-2).
-
Cell Culture and Treatment : Primary human or mouse T-cells are treated with varying concentrations of the HPK1 inhibitor.
-
T-Cell Stimulation : The T-cells are stimulated with anti-CD3/CD28 antibodies to induce activation and cytokine production.
-
Supernatant Collection : After an incubation period (typically 24-72 hours), the cell culture supernatant is collected.
-
IL-2 Quantification : The concentration of IL-2 in the supernatant is measured using a standard ELISA kit.
-
Data Analysis : The IL-2 concentration is plotted against the inhibitor concentration to determine the EC50 value, which represents the concentration of the inhibitor that produces 50% of the maximal response.
Phospho-Flow Cytometry for pSLP-76 (Ser376)
This protocol allows for the quantification of HPK1 activity in individual cells by measuring the phosphorylation of its direct substrate, SLP-76, at serine 376 using phospho-specific antibodies and flow cytometry.
-
Cell Treatment and Stimulation : Jurkat cells or PBMCs are treated with the HPK1 inhibitor and then stimulated with an anti-CD3 antibody.
-
Fixation and Permeabilization : Cells are fixed and then permeabilized to allow for intracellular antibody staining.
-
Antibody Staining : The permeabilized cells are stained with an anti-pSLP-76 (Ser376) antibody. If using PBMCs, an anti-CD3 antibody can be included to gate on T-cells. An isotype control is used in a separate tube.
-
Flow Cytometry Analysis : Data is acquired on a flow cytometer to quantify the level of pSLP-76 in the cell population.
References
Assessing the Selectivity of HPK1 Inhibitors Over Other MAP4K Family Members
A Comparative Guide for Researchers
In the pursuit of novel cancer immunotherapies, Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a compelling target. As a negative regulator of T-cell activation, its inhibition can unleash a more robust anti-tumor immune response. However, the therapeutic success of any HPK1 inhibitor hinges on its selectivity, particularly against other members of the highly homologous Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. Off-target inhibition can lead to unintended biological effects and potential toxicities, underscoring the critical need for a thorough assessment of an inhibitor's selectivity profile.
While specific public data on a compound named "Hpk1-IN-31" is not available, this guide provides a comparative framework using data from other well-characterized, selective HPK1 inhibitors. This allows for an objective analysis of the importance of selectivity within this class of inhibitors and furnishes researchers with the necessary experimental context.
The Importance of Selectivity within the MAP4K Family
The MAP4K family consists of several serine/threonine kinases that share a high degree of structural similarity within their ATP-binding sites, making the development of selective inhibitors a significant challenge.[1][2] Despite their structural similarities, MAP4K family members can have divergent and even opposing roles in immune regulation. For instance, while HPK1 and MAP4K4 (HGK) are negative regulators of T-cell activation, MAP4K3 (GLK) acts as a positive regulator.[2][3] Consequently, non-selective inhibition of GLK could counteract the desired immune-enhancing effects of HPK1 inhibition.[3] Therefore, a detailed understanding of an inhibitor's activity against the entire MAP4K family is paramount.
Comparative Selectivity Profiles of HPK1 Inhibitors
To illustrate the significance of a selective inhibitory profile, the following table summarizes the selectivity of several potent HPK1 inhibitors against other MAP4K family members. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates higher potency.
| Kinase Target | CompK IC50 (nM) | Gilead-A IC50 (nM) | NDI-101150 Fold Selectivity vs. HPK1 |
| HPK1 (MAP4K1) | 2.6 | <1 | - |
| MAP4K2 (GCK) | >130 | >50 | Not Reported |
| MAP4K3 (GLK) | >130 | >50 | 377-fold |
| MAP4K4 (HGK) | >130 | >50 | >10,000-fold |
| MAP4K5 (KHS) | >130 | >50 | Not Reported |
| MAP4K6 (MINK) | >130 | >50 | >10,000-fold |
As the data illustrates, inhibitors like CompK and a compound from Gilead demonstrate potent inhibition of HPK1 in the low nanomolar to sub-nanomolar range while exhibiting significantly weaker activity against other MAP4K family members. Similarly, NDI-101150 shows high selectivity for HPK1 over other MAP4K members. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.
Experimental Protocols for Assessing Selectivity
The determination of a kinase inhibitor's selectivity profile is a crucial step in its preclinical development. This typically involves a multi-step process, starting with a primary screen against the target kinase, followed by broader screening against a panel of related kinases.
In Vitro Kinase Assay for Selectivity Profiling
A common method to determine the IC50 values of an inhibitor against a panel of kinases is through in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. The luminescence signal generated is directly proportional to the kinase activity. By measuring the reduction in signal in the presence of an inhibitor, its potency can be determined.
Materials:
-
Recombinant human kinases (HPK1 and other MAP4K family members)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for HPK1)
-
ATP (Adenosine triphosphate)
-
Test inhibitor at various concentrations
-
Assay buffer (containing components like Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test inhibitor in the assay buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Detection: Add the Kinase Detection Reagent to convert the newly synthesized ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Selectivity is determined by comparing the IC50 value for HPK1 to the IC50 values for other kinases.
Cellular Assay for Target Engagement
To confirm that the inhibitor can effectively block the kinase activity within a cellular context, a target engagement assay is employed. For HPK1, this often involves measuring the phosphorylation of its downstream substrate, SLP-76.
Principle: This assay measures the level of phosphorylation of SLP-76 at a specific site (e.g., Serine 376) in a relevant cell line, such as Jurkat T-cells, following T-cell receptor (TCR) stimulation. Inhibition of HPK1 leads to a decrease in SLP-76 phosphorylation.
Materials:
-
Jurkat T-cells
-
Test inhibitor at various concentrations
-
TCR stimulating agents (e.g., anti-CD3/anti-CD28 antibodies)
-
Lysis buffer
-
Antibodies for detection (e.g., primary antibody against phospho-SLP-76 and a labeled secondary antibody)
-
Detection system (e.g., ELISA or Western blotting)
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells and pre-incubate them with various concentrations of the test inhibitor.
-
TCR Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Detection of Phospho-SLP-76: Quantify the amount of phosphorylated SLP-76 using a suitable method like ELISA or Western blotting.
-
Data Analysis: Determine the concentration of the inhibitor required to reduce the phosphorylation of SLP-76 by 50% (IC50).
Visualizing Key Pathways and Workflows
To further aid in the understanding of HPK1's role and the process of inhibitor characterization, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for determining kinase inhibitor selectivity.
References
Safety Operating Guide
Navigating the Safe Disposal of Hpk1-IN-31: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the recommended disposal procedures for Hpk1-IN-31, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices based on information for similar chemical compounds.
It is imperative to obtain and consult the official Safety Data Sheet (SDS) provided by the supplier for this compound and to adhere to all institutional and local environmental health and safety (EHS) regulations.
Core Disposal Procedures
The disposal of this compound, like many research-grade chemical compounds, requires careful segregation and handling to prevent environmental contamination and ensure personnel safety. The following steps outline a general workflow for its proper disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid compound (e.g., weigh boats, contaminated personal protective equipment) should be collected in a designated, clearly labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, labeled hazardous waste container. Under no circumstances should these solutions be poured down the drain.
-
Contaminated Sharps: Any sharps, such as needles or pipette tips, that have come into contact with this compound should be disposed of in a designated sharps container for chemical-contaminated sharps.
2. Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the primary solvent if in solution, and the appropriate hazard warnings.
-
Storage: Waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.
3. Institutional Disposal Protocol:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Familiarize yourself with and follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Comparative Data of Similar HPK1 Inhibitors
To provide context on the general characteristics of this class of compounds, the following table summarizes key information for similar HPK1 inhibitors. Note that the properties of this compound may differ.
| Property | Hpk1-IN-33 | HPK1 inhibitor 1 | Hpk1-IN-8 |
| GHS Hazard Statements | Not classified as hazardous[1] | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[2] | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[3] |
| Disposal Recommendations | Dispose of as chemical waste in accordance with local regulations. Do not pour down the drain.[1] | Dispose of contents/container to an approved waste disposal plant.[2] | Collect in a labeled hazardous waste container. Do not pour down the drain. |
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: General Disposal Workflow for this compound.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS and by your institution's EHS department, you can ensure the safe and compliant disposal of this compound.
References
Essential Safety and Operational Guide for Handling Hpk1-IN-31
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Hpk1-IN-31, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these protocols is essential for ensuring personal safety, maintaining the integrity of your research, and minimizing environmental impact. This document offers procedural, step-by-step guidance to address key operational questions, aiming to be a trusted resource for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the handling guidelines for similar HPK1 inhibitors, the following personal protective equipment is mandatory when handling this compound to prevent exposure.[1][2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must have side shields to protect against splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Inspect for tears or punctures before use.[1] |
| Body Protection | Laboratory Coat | Standard lab coat to protect personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Not generally required for normal handling of solutions. Use if there is a risk of aerosolization or when handling the powder form outside of a certified chemical fume hood. |
Health and Safety Information
Based on data for analogous HPK1 inhibitors, this compound should be handled with care. One similar compound, "HPK1 inhibitor 1," is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Standard laboratory safety protocols should be strictly followed to minimize exposure.
First Aid Measures
In case of exposure, immediate medical attention is crucial. The following are general first aid procedures based on similar compounds:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical for both safety and compound stability.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage of the powder, -20°C is recommended.
-
Stock solutions, typically in DMSO, should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize the risk of inhalation.
-
Use appropriate anhydrous solvents, such as DMSO, as recommended by the supplier to prepare stock solutions.
-
Avoid generating dust when working with the solid form.
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot stock solutions into smaller, single-use volumes.
Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in experiments, such as cell culture, adhere to standard aseptic techniques.
Disposal Plan
Proper disposal of this compound and any contaminated materials is vital to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and any solutions containing the compound must be disposed of as chemical waste. Do not pour down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be collected in a designated and sealed waste bag for disposal as chemical waste.
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, which leads to a dampening of T-cell activation and proliferation. This compound, as an inhibitor of HPK1, blocks this negative feedback loop, thereby enhancing T-cell-mediated immune responses.
Caption: this compound inhibits the negative regulatory function of HPK1 on T-cell signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
